Purvalanol A
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[[6-(3-chloroanilino)-9-propan-2-ylpurin-2-yl]amino]-3-methylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN6O/c1-11(2)15(9-27)23-19-24-17(22-14-7-5-6-13(20)8-14)16-18(25-19)26(10-21-16)12(3)4/h5-8,10-12,15,27H,9H2,1-4H3,(H2,22,23,24,25)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXCMJLOPOFPBT-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30175553 | |
| Record name | Purvalanol A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212844-53-6 | |
| Record name | Purvalanol A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=212844-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Purvalanol A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212844536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Purvalanol A | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04751 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Purvalanol A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PURVALANOL A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP483E75C4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Purvalanol A: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purvalanol A is a potent, cell-permeable inhibitor of cyclin-dependent kinases (CDKs), a family of protein kinases crucial for the regulation of the cell cycle, transcription, and other fundamental cellular processes.[1][2] Dysregulation of CDK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. This compound exhibits significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines by targeting these key regulators of cell division. This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.
Core Mechanism of Action: Inhibition of Cyclin-Dependent Kinases
This compound exerts its primary anti-cancer effects by competitively binding to the ATP-binding pocket of CDKs, thereby inhibiting their kinase activity. This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and, subsequently, apoptosis. The inhibitory activity of this compound is most potent against CDK1 (also known as cdc2) and CDK2, which are critical for the G2/M and G1/S transitions, respectively.[1][3][4]
Data Presentation: Inhibitory Activity of this compound
The following tables summarize the quantitative data on the inhibitory activity of this compound against various CDK-cyclin complexes and its anti-proliferative effects on different cancer cell lines.
Table 1: this compound IC50 Values for CDK-Cyclin Complexes
| CDK-Cyclin Complex | IC50 (nM) |
| cdc2 (CDK1)-cyclin B | 4[1][2] |
| CDK2-cyclin A | 70[1][2] |
| CDK2-cyclin E | 35[1][2] |
| CDK4-cyclin D1 | 850[1][2] |
| CDK5-p35 | 75[2] |
| cdc28 (S. cerevisiae) | 80[2] |
Table 2: this compound Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / GI50 | Time Point |
| SKOV3 | Ovarian Cancer | 19.690 µM | 24 h[5] |
| SKOV3 | Ovarian Cancer | 9.062 µM | 48 h[5] |
| SKOV3/DDP (Cisplatin-resistant) | Ovarian Cancer | 15.920 µM | 24 h[5] |
| SKOV3/DDP (Cisplatin-resistant) | Ovarian Cancer | 4.604 µM | 48 h[5] |
| KM12 | Colon Cancer | 76 nM (GI50) | Not Specified[2] |
| NCI-H522 | Non-Small Cell Lung Cancer | 347 nM (GI50) | Not Specified[2] |
| CCRF-CEM | Leukemia | 7.4 µM | Not Specified[2] |
| G-361 | Melanoma | 24 µM | Not Specified[2] |
| NCI-60 Panel Average | Various | 2 µM (GI50) | Not Specified[2] |
Cellular Effects of this compound
Cell Cycle Arrest
By inhibiting CDK1 and CDK2, this compound induces a reversible arrest in the G1 and G2 phases of the cell cycle.[6] This prevents cancer cells from progressing through the necessary checkpoints for cell division. The inhibition of CDK2 prevents the phosphorylation of the Retinoblastoma protein (Rb), a key substrate of CDK2.[6] Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby blocking the transcription of genes required for S-phase entry.
Induction of Apoptosis
Prolonged exposure of cancer cells to this compound leads to the induction of apoptosis, or programmed cell death.[3][5] This is a critical downstream effect of cell cycle arrest and is mediated through multiple pathways.
-
Mitochondria-Mediated Apoptosis: this compound can induce the loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[3] This leads to the activation of caspase-3 and caspase-7, and subsequent cleavage of poly (ADP-ribose) polymerase (PARP).[3]
-
Modulation of Bcl-2 Family Proteins: Treatment with this compound can alter the expression of Bcl-2 family proteins, which are critical regulators of apoptosis. For example, it can lead to the downregulation of the anti-apoptotic protein Bcl-2.[7]
-
Endoplasmic Reticulum (ER) Stress: this compound has been shown to induce ER stress in cancer cells, leading to the unfolded protein response (UPR).[3] This is characterized by the upregulation of PERK and IRE1α gene expression, phosphorylation of eIF-2α, and cleavage of ATF-6.[3] Prolonged ER stress can trigger apoptosis.
Inhibition of c-Src Signaling
In addition to its effects on CDKs, this compound has been found to suppress the activity of the non-receptor tyrosine kinase c-Src.[8] The c-Src pathway is often hyperactivated in cancer and contributes to cell proliferation, survival, and metastasis. By inhibiting both CDKs and c-Src, this compound provides a multi-pronged attack on cancer cell signaling networks.[8]
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Cancer Cells
Caption: this compound inhibits CDKs, leading to cell cycle arrest and apoptosis.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for evaluating the effects of this compound on cancer cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing the dose-dependent effects of this compound on the viability of cancer cell lines such as MCF-7 and MDA-MB-231.[1]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells per well and incubate overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for 24 to 48 hours.
-
MTT Addition: Add 10 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol is for analyzing the cell cycle distribution of cancer cells treated with this compound.[5]
-
Cell Treatment and Harvesting: Treat cells with the desired concentration of this compound for a specified time. Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-PE/7-AAD Staining)
This protocol is for the detection of apoptosis in cancer cells treated with this compound.[5]
-
Cell Treatment and Harvesting: Treat cells with this compound. Harvest the cells and wash twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-PE and 7-AAD and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry. Annexin V positive cells are undergoing apoptosis, while 7-AAD staining indicates loss of membrane integrity (late apoptosis or necrosis).
Western Blotting for Phospho-Rb
This protocol is to assess the phosphorylation status of Rb in response to this compound treatment.[9][10]
-
Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for phosphorylated Rb (e.g., anti-phospho-Rb Ser807/811). Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. The membrane can be stripped and re-probed for total Rb and a loading control (e.g., β-actin or GAPDH) for normalization.
Conclusion
This compound is a potent anti-cancer agent that primarily functions by inhibiting cyclin-dependent kinases, leading to cell cycle arrest and apoptosis in cancer cells. Its ability to also target other oncogenic pathways, such as c-Src signaling, and to induce ER stress, highlights its potential as a multi-faceted therapeutic. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the mechanism of action of this compound and similar CDK inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Purvalanol induces endoplasmic reticulum stress-mediated apoptosis and autophagy in a time-dependent manner in HCT116 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. This compound induces apoptosis and reverses cisplatin resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular effects of this compound: a specific inhibitor of cyclin-dependent kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Cdc2/Cdk1 inhibitor, this compound, enhances the cytotoxic effects of taxol through Op18/stathmin in non-small cell lung cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a CDK inhibitor, effectively suppresses Src-mediated transformation by inhibiting both CDKs and c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
The Selectivity Profile of Purvalanol A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the cyclin-dependent kinase (CDK) selectivity profile of Purvalanol A, a potent cell-permeable inhibitor. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to support further research and development efforts.
Quantitative Selectivity Profile of this compound
This compound exhibits potent inhibitory activity against several key cyclin-dependent kinases, with a particular preference for CDK1, CDK2, and CDK5. Its broader selectivity profile also includes other kinases, highlighting its multi-targeted nature. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the table below.
| Kinase Target | IC50 (nM) |
| cdc2/cyclin B (CDK1) | 4[1][2] |
| CDK2/cyclin E | 35[1][2] |
| CDK2/cyclin A | 70[1][2] |
| CDK5/p35 | 75[2] |
| cdc28 (S. cerevisiae) | 80[2] |
| CDK4/cyclin D1 | 850[1][2] |
| erk1 | 9000[2] |
| MKK1 | 80,000[2] |
| MAPK2/ERK2 | 26,000[2] |
| JNK/SAPK1c | 84,000[2] |
| DYRK1A | 300[3] |
| RSK1 | 1490[3] |
Note: IC50 values can vary between different experimental setups.
Experimental Protocols
The determination of the IC50 values for this compound against various kinases is typically performed using in vitro kinase assays. A representative protocol, based on the commonly used histone H1 kinase assay for CDKs, is detailed below.
In Vitro CDK Kinase Inhibition Assay (Representative Protocol)
This protocol outlines the general steps for determining the IC50 of an inhibitor against a specific CDK using a radiometric assay with histone H1 as a substrate.
1. Reagents and Materials:
-
Recombinant human kinase: e.g., CDK1/Cyclin B, CDK2/Cyclin A, etc.
-
Kinase-specific substrate: Histone H1
-
Adenosine triphosphate (ATP): Including a radiolabeled variant, e.g., [γ-³²P]ATP
-
This compound: or other test inhibitor
-
Kinase Assay Buffer: Typically containing Tris-HCl, MgCl₂, and DTT
-
P81 phosphocellulose paper
-
Phosphoric acid solution
-
Scintillation counter
2. Assay Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) and then dilute further in the kinase assay buffer to the desired concentrations.
-
Kinase Reaction Mixture Preparation: In a microcentrifuge tube, combine the kinase assay buffer, the specific recombinant CDK/cyclin complex, and the desired concentration of this compound or vehicle control.
-
Initiation of Kinase Reaction: Add a mixture of non-radiolabeled ATP and [γ-³²P]ATP to the reaction tube to initiate the phosphorylation reaction.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 10-30 minutes).
-
Termination of Reaction: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper. The phosphorylated histone H1 will bind to the paper, while the unincorporated [γ-³²P]ATP will not.
-
Washing: Wash the P81 papers multiple times with a phosphoric acid solution to remove any unbound [γ-³²P]ATP.
-
Quantification: Measure the amount of radioactivity incorporated into the histone H1 substrate using a scintillation counter.
-
Data Analysis: The kinase activity is proportional to the measured radioactivity. Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
This compound exerts its cellular effects by inhibiting key signaling pathways involved in cell cycle progression and proliferation. The following diagrams, generated using the DOT language, illustrate these pathways and a general experimental workflow for assessing kinase inhibitor selectivity.
References
Purvalanol A: A Technical Guide to its Discovery and Chemical Synthesis
Foreword
Purvalanol A, a potent and selective inhibitor of cyclin-dependent kinases (CDKs), has emerged as a significant tool in cell cycle research and a promising scaffold for the development of anti-cancer therapeutics. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological activity of this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Discovery of this compound
This compound was discovered by the research group of Dr. Nathanael S. Gray in 1998 through the screening of a combinatorial library of 2,6,9-trisubstituted purines. The discovery was a landmark in the application of chemical genetics to identify potent and selective inhibitors of protein kinases.
Screening Methodology
The identification of this compound resulted from a high-throughput screening assay designed to identify inhibitors of cyclin-dependent kinase 2 (CDK2). The screening library was synthesized on a solid phase to generate a diverse collection of purine (B94841) analogs. The core workflow of the discovery process is outlined below.
Chemical Synthesis of this compound
The chemical synthesis of this compound involves a convergent approach, starting from commercially available precursors. The key structural feature is the 2,6,9-trisubstituted purine core.
IUPAC Name: (2R)-2-[[6-[(3-Chlorophenyl)amino]-9-(1-methylethyl)-9H-purin-2-yl]amino]-3-methyl-1-butanol
Synthetic Scheme
The synthesis of this compound can be achieved through a multi-step process, beginning with the sequential substitution of a dihalopurine. A representative synthetic route is as follows:
-
N9-Alkylation: 2,6-Dichloropurine (B15474) is alkylated at the N9 position with an appropriate isopropyl source.
-
C6-Amination: The chlorine at the C6 position is displaced with 3-chloroaniline (B41212).
-
C2-Amination: The final substitution at the C2 position is achieved by reaction with the chiral amino alcohol, (R)-(-)-2-amino-3-methyl-1-butanol, to yield this compound.
Detailed Experimental Protocol (Representative)
Step 1: Synthesis of N9-Isopropyl-2,6-dichloropurine
-
To a solution of 2,6-dichloropurine in a suitable aprotic solvent (e.g., DMF), add a base (e.g., K2CO3) and isopropyl iodide.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Work up the reaction by quenching with water and extracting with an organic solvent.
-
Purify the crude product by column chromatography to yield N9-isopropyl-2,6-dichloropurine.
Step 2: Synthesis of 6-(3-Chloroanilino)-2-chloro-9-isopropylpurine
-
Dissolve N9-isopropyl-2,6-dichloropurine and 3-chloroaniline in a suitable solvent (e.g., ethanol).
-
Add a base (e.g., triethylamine) and heat the mixture to reflux.
-
Monitor the reaction by TLC. Upon completion, cool the reaction and isolate the product by filtration or extraction.
-
Purify the product by recrystallization or column chromatography.
Step 3: Synthesis of this compound
-
Combine 6-(3-chloroanilino)-2-chloro-9-isopropylpurine and (R)-(-)-2-amino-3-methyl-1-butanol in a suitable solvent (e.g., n-butanol).
-
Heat the reaction mixture at an elevated temperature (e.g., 120 °C).
-
After the reaction is complete (monitored by TLC), cool the mixture and remove the solvent under reduced pressure.
-
Purify the crude this compound by column chromatography to obtain the final product.
Biological Activity and Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of cyclin-dependent kinases, which are key regulators of the cell cycle.
Kinase Inhibitory Profile
This compound exhibits potent inhibitory activity against several CDKs, with a particularly high affinity for CDK1 and CDK2. The IC50 values for this compound against a panel of kinases are summarized in the table below.
| Kinase Target | IC50 (nM) |
| CDK1/cyclin B | 4 |
| CDK2/cyclin A | 70 |
| CDK2/cyclin E | 35 |
| CDK4/cyclin D1 | 850 |
| CDK5/p35 | 75 |
Cellular Effects and Signaling Pathways
By inhibiting CDKs, this compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest, primarily at the G1/S and G2/M transitions. This arrest can subsequently induce apoptosis in cancer cells.
Purvalanol A: A Technical Guide to its Molecular Targets and Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Purvalanol A is a potent, cell-permeable inhibitor of cyclin-dependent kinases (CDKs), a family of protein kinases crucial for cell cycle regulation, transcription, and other fundamental cellular processes. By competitively binding to the ATP pocket of these enzymes, this compound effectively blocks their catalytic activity, leading to cell cycle arrest, induction of apoptosis, and modulation of various signaling cascades. This technical guide provides an in-depth overview of this compound's primary molecular targets, its impact on downstream signaling pathways, quantitative inhibitory data, and detailed protocols for key experimental assays.
Primary Molecular Targets of this compound
This compound exhibits potent inhibitory activity against several key cell cycle-regulating CDKs. Its primary targets are CDK1 (also known as Cdc2) and CDK2, which are essential for the G2/M and G1/S transitions of the cell cycle, respectively. It also demonstrates significant activity against CDK5, which is implicated in neuronal functions and development. While highly potent against these primary targets, this compound also inhibits other kinases, including c-Src and Janus kinase 2 (JAK2), albeit at higher concentrations. This multi-targeted nature contributes to its complex biological effects.[1][2][3]
Data Presentation: Inhibitory Activity of this compound
The following table summarizes the quantitative data on the inhibitory potency of this compound against various protein kinases, presented as the half-maximal inhibitory concentration (IC50).
| Target Kinase/Complex | IC50 (nM) | Reference(s) |
| cdc2 (CDK1)/cyclin B | 4 | [4][5] |
| cdk2/cyclin E | 35 | [4][5] |
| cdk2/cyclin A | 70 | [4][5] |
| cdk5/p35 | 75 | [4] |
| cdk7 | 100 | [6] |
| cdk4/cyclin D1 | 850 | [4][5] |
| cdc28 (S. cerevisiae) | 80 | [4] |
| erk1 (MAPK3) | 9000 | [4] |
| MKK1 (MAP2K1) | 80,000 | [4] |
| MAPK2/ERK2 | 26,000 | [4] |
| JNK/SAPK1c | 84,000 | [4] |
Downstream Signaling Pathways Modulated by this compound
The inhibition of its primary targets triggers a cascade of downstream effects, leading to significant alterations in cellular signaling.
Cell Cycle Arrest
By inhibiting CDK1 and CDK2, this compound prevents the phosphorylation of key substrates required for cell cycle progression. This includes the Retinoblastoma protein (Rb).[7] Hypophosphorylated Rb remains active and sequesters E2F transcription factors, preventing the expression of genes necessary for S-phase entry, thus causing a G1 arrest. Inhibition of CDK1/cyclin B activity prevents the cell from entering mitosis, leading to a G2/M phase arrest.[1][7] This dual blockade of the cell cycle is a primary mechanism of its anti-proliferative action.
Caption: Inhibition of G1/S transition by this compound.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in various cancer cell lines.[8][9] This programmed cell death is triggered through multiple interconnected pathways:
-
Mitochondria-Mediated Apoptosis: The compound can induce the loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[5][9]
-
Caspase Activation: It triggers the activation of executioner caspases, such as caspase-3 and caspase-7, leading to the cleavage of critical cellular substrates like PARP.
-
Downregulation of Anti-Apoptotic Proteins: Treatment with this compound leads to a decrease in the expression of anti-apoptotic proteins like Bcl-2, Bcl-XL, Mcl-1, and survivin.[2][10][11] This shifts the cellular balance in favor of apoptosis.
-
Extrinsic Pathway Activation: In some contexts, this compound can enhance the activation of the extrinsic cell death pathway, involving caspase-8.[12]
Caption: Apoptotic pathways activated by this compound.
Modulation of Survival and Stress Pathways
This compound influences several other signaling networks that regulate cell survival, stress responses, and transformation.
-
c-Src Signaling: The compound can suppress the activity of the non-receptor tyrosine kinase c-Src.[1] Over-activity of c-Src is common in many cancers and contributes to malignant transformation and growth. By inhibiting both CDKs and c-Src, this compound can effectively suppress the anchorage-independent growth of cancer cells.[1][3][5]
-
JAK/STAT Pathway: this compound has been shown to inhibit the phosphorylation of JAK2 and its downstream target STAT3.[2] The JAK/STAT pathway is critical for cytokine signaling and cell survival, and its inhibition contributes to the downregulation of anti-apoptotic proteins.[2]
-
ROS/Akt/mTOR Pathway: In combination with other agents like cisplatin (B142131), this compound can induce the generation of reactive oxygen species (ROS), which in turn can trigger apoptosis and autophagy by modulating the Akt/mTOR signaling pathway.[8][13]
-
MAPK Pathway: The effects on the MAPK pathway are complex. In neutrophils, this compound was found to abrogate GM-CSF-induced Erk activation while simultaneously causing a sustained activation of p38-MAPK, which was linked to accelerated apoptosis.[10][11]
References
- 1. This compound, a CDK inhibitor, effectively suppresses Src-mediated transformation by inhibiting both CDKs and c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis and downregulation of antiapoptotic proteins through abrogation of phosphorylation of JAK2/STAT3 and RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | Non-selective CDKs | Tocris Bioscience [tocris.com]
- 7. Cellular effects of this compound: a specific inhibitor of cyclin-dependent kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound induces apoptosis and reverses cisplatin resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The CDK inhibitor this compound induces neutrophil apoptosis and increases the turnover rate of Mcl‐1: potential role of p38‐MAPK in regulation of Mcl‐1 turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The CDK inhibitor this compound induces neutrophil apoptosis and increases the turnover rate of Mcl-1: potential role of p38-MAPK in regulation of Mcl-1 turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Cdc2/Cdk1 inhibitor, this compound, enhances the cytotoxic effects of taxol through Op18/stathmin in non-small cell lung cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound induces apoptosis and reverses cisplatin resistance ...: Ingenta Connect [ingentaconnect.com]
In Vitro Effects of Purvalanol A on Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro effects of Purvalanol A, a potent and selective inhibitor of cyclin-dependent kinases (CDKs), on cell proliferation. This compound has been demonstrated to induce cell cycle arrest and apoptosis in various cancer cell lines, making it a compound of significant interest in oncology research and drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.
Executive Summary
This compound is a cell-permeable aminopurine derivative that primarily targets the ATP-binding pocket of CDKs, leading to the inhibition of their kinase activity. This targeted inhibition disrupts the normal progression of the cell cycle, ultimately resulting in decreased cell proliferation and the induction of programmed cell death. This guide presents a compilation of in vitro data on this compound's efficacy across a range of cell lines and provides detailed methodologies for reproducing and expanding upon these findings.
Quantitative Data on Anti-proliferative Activity
The anti-proliferative effects of this compound have been quantified in numerous studies, primarily through the determination of IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values. These values are dependent on the cell line, treatment duration, and the specific assay employed.
Inhibitory Concentration (IC50) Values for CDK/Cyclin Complexes
This compound exhibits high potency against several key CDK/cyclin complexes that regulate cell cycle progression.
| Target CDK/Cyclin Complex | IC50 (nM) |
| cdc2 (CDK1)/cyclin B | 4[1][2] |
| cdk2/cyclin E | 35[1][2] |
| cdk2/cyclin A | 70[1][2] |
| cdk5-p35 | 75[2] |
| cdk4/cyclin D1 | 850[1][2] |
Anti-proliferative Activity in Various Cell Lines
The efficacy of this compound in inhibiting cell proliferation varies across different cancer cell lines.
| Cell Line | Cancer Type | Assay | IC50/GI50 (µM) | Treatment Duration (h) |
| SKOV3 | Ovarian Cancer | CCK-8 | 19.69 | 24[3] |
| SKOV3 | Ovarian Cancer | CCK-8 | 9.062 | 48[3] |
| SKOV3/DDP (cisplatin-resistant) | Ovarian Cancer | CCK-8 | 15.92 | 24[3] |
| SKOV3/DDP (cisplatin-resistant) | Ovarian Cancer | CCK-8 | 4.604 | 48[3] |
| HCT116 | Colon Cancer | MTT | ~15 (25% viability decrease) | 24 |
| HCT116 | Colon Cancer | MTT | Not specified (40% viability decrease) | 48 |
| KM12 | Colon Cancer | Not specified | 0.076 (GI50) | Not specified[2] |
| NCI-H522 | Non-small cell lung cancer | Not specified | 0.347 (GI50) | Not specified[2] |
| Huh7 | Hepatocellular Carcinoma | Not specified | <80 | Not specified[4] |
| Hepa1-6 | Hepatocellular Carcinoma | Not specified | <80 | Not specified[4] |
Core Signaling Pathway of this compound
This compound exerts its anti-proliferative effects primarily by inhibiting cyclin-dependent kinases, which are central regulators of cell cycle progression. This inhibition leads to cell cycle arrest, typically at the G1/S and G2/M transitions, and can subsequently trigger apoptosis.
Caption: Mechanism of action of this compound in inhibiting cell proliferation.
Detailed Experimental Protocols
The following are detailed protocols for key in vitro assays used to assess the effects of this compound on cell proliferation.
Cell Viability and Cytotoxicity Assays
4.1.1 MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multi-well spectrophotometer
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treat the cells with various concentrations of this compound (e.g., 0-100 µM) and a vehicle control (DMSO).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[1]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
4.1.2 CCK-8 (Cell Counting Kit-8) Assay
This assay utilizes a highly water-soluble tetrazolium salt, WST-8, which produces a water-soluble formazan dye upon reduction by dehydrogenases in living cells.
-
Materials:
-
CCK-8 reagent
-
96-well plates
-
Multi-well spectrophotometer
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.[3]
-
Treat cells with a range of concentrations of this compound and a vehicle control.[3]
-
Incubate for the specified time (e.g., 24 or 48 hours).[3]
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability relative to the control group.
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Materials:
-
Propidium Iodide (PI) staining solution
-
RNase A
-
70% cold ethanol (B145695)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time.
-
Harvest cells by trypsinization and collect by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
-
Western Blot Analysis
Western blotting is used to detect changes in the expression and phosphorylation status of key proteins involved in the cell cycle and apoptosis pathways following treatment with this compound.
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-CDK1, anti-Cyclin B1, anti-pRb, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Treat cells with this compound and lyse them in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the in vitro effects of this compound on cell proliferation.
Caption: A generalized workflow for in vitro analysis of this compound.
Conclusion
This compound is a potent inhibitor of cell proliferation in a variety of cancer cell lines. Its mechanism of action, centered on the inhibition of key cyclin-dependent kinases, leads to cell cycle arrest and apoptosis. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers investigating the therapeutic potential of this compound and other CDK inhibitors. The provided methodologies can be adapted to various cell lines and experimental questions, facilitating further exploration of the anti-cancer properties of this compound.
References
Purvalanol A: A Technical Guide to its Effects on Cell Cycle Checkpoints
For Researchers, Scientists, and Drug Development Professionals
Abstract
Purvalanol A is a potent, cell-permeable inhibitor of cyclin-dependent kinases (CDKs), a family of protein kinases pivotal to the regulation of the cell cycle. By targeting these key enzymes, this compound effectively induces cell cycle arrest, primarily at the G1 and G2/M checkpoints, leading to an inhibition of cell proliferation and, in many cancer cell lines, the induction of apoptosis. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantitative effects on various cell lines, detailed experimental protocols for its study, and visualizations of the underlying molecular pathways and experimental workflows.
Mechanism of Action: Inhibition of Cyclin-Dependent Kinases
The progression of the eukaryotic cell cycle is driven by the sequential activation of specific cyclin-dependent kinases. This compound exerts its biological effects by competitively binding to the ATP-binding pocket of these kinases, thereby preventing the phosphorylation of key substrates required for cell cycle progression. Its inhibitory activity is most potent against CDK1, CDK2, and CDK5.[1]
The inhibition of CDK1 (also known as Cdc2) and CDK2 is central to its effect on cell cycle checkpoints.
-
G1/S Checkpoint: CDK2, in complex with cyclin E, is essential for the transition from the G1 to the S phase. It phosphorylates the Retinoblastoma protein (Rb), causing it to release the E2F transcription factor, which then activates genes required for DNA synthesis. By inhibiting CDK2/cyclin E, this compound prevents Rb phosphorylation, keeping E2F sequestered and effectively arresting the cell cycle in the G1 phase.[2]
-
G2/M Checkpoint: The CDK1/cyclin B complex is the primary driver of the G2 to M phase transition (mitosis). This compound's potent inhibition of CDK1 prevents the cell from entering mitosis, leading to a G2/M arrest.[2][3][4] This has been observed in various cell lines, including human colon cancer cells and c-Src-transformed cells.[3]
Studies show that treatment with this compound leads to a decrease in the cellular levels of cyclins D1 and E, while concurrently increasing the expression of the CDK inhibitory protein p21(WAF1/CIP1).[2] This indicates a specific effect on the cell cycle machinery rather than a general inhibition of gene expression.[2]
Signaling Pathway of this compound-Induced Cell Cycle Arrest
Caption: this compound inhibits CDK complexes, blocking Rb phosphorylation and G1/S and G2/M transitions.
Quantitative Data Presentation
The efficacy of this compound varies across different CDK complexes and cell lines. The following tables summarize key quantitative data from various studies.
Table 1: Inhibitory Concentration (IC₅₀) of this compound against CDK Complexes
| Target CDK/Cyclin Complex | IC₅₀ (nM) | Reference(s) |
| cdc2 (CDK1)/cyclin B | 4 | [5][6] |
| cdk2/cyclin A | 70 | [5][6] |
| cdk2/cyclin E | 35 | [5][6] |
| cdk4/cyclin D1 | 850 | [5][6] |
| cdk5/p35 | 75 | [5] |
| cdk7 | 100 | [1] |
Table 2: Growth Inhibition (GI₅₀/IC₅₀) of this compound in Human Cell Lines
| Cell Line | Cancer Type | GI₅₀ / IC₅₀ (µM) | Reference(s) |
| Average (NCI-60 panel) | Various | 2 | [5] |
| KM12 | Colon Cancer | 0.076 | [5] |
| NCI-H522 | Non-Small Cell Lung | 0.347 | [5] |
| CCRF-CEM | Leukemia | 7.4 | [5] |
| G-361 | Melanoma | 24 | [5] |
| CCL39 | Hamster Lung Fibroblast | 2.5 | [7] |
Experimental Protocols
The following protocols are standard methodologies used to investigate the effects of this compound on the cell cycle.
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability and is used to calculate GI₅₀/IC₅₀ values.
-
Cell Seeding: Seed cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C, 5% CO₂.[6]
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0-100 µM) dissolved in DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle-only control. Incubate for 24-48 hours.[6][8]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against the log concentration of this compound to determine the IC₅₀ value.
Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle following treatment.
-
Cell Seeding and Treatment: Seed cells (e.g., SKOV3) in 6-well plates at a density of 1 x 10⁵ cells/well.[8] After 24 hours, treat with the desired concentration of this compound (e.g., 8 µM) or vehicle control for 24 hours.[8]
-
Cell Harvesting: Harvest the cells by trypsinization, collect them in a tube, and wash twice with ice-cold PBS.[8]
-
Fixation: Resuspend the cell pellet and fix by adding cold 70-75% ethanol (B145695) dropwise while vortexing gently. Incubate overnight at 4°C.[8]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (250-500 µg/mL) in PBS.[8] Incubate for 30 minutes at 37°C in the dark.[8]
-
Flow Cytometry: Analyze approximately 1 x 10⁴ cells per sample using a flow cytometer.[8] The PI fluorescence intensity, which is proportional to the DNA content, is measured.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo) to model the data and determine the percentage of cells in the G0/G1, S, and G2/M phases.[8]
Workflow for Cell Cycle Analysis
Caption: Standard workflow for analyzing cell cycle distribution after this compound treatment.
Western Blotting for Cell Cycle Proteins
This protocol is used to detect changes in the expression levels of key cell cycle regulatory proteins.
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample in Laemmli buffer and separate the proteins by size on a polyacrylamide gel (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin D1, Cyclin E, p21, phospho-Rb, total Rb, CDK1, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities relative to a loading control (e.g., β-actin).
Concluding Remarks and Future Directions
This compound is a powerful research tool for dissecting the molecular machinery of cell cycle control. Its specific inhibition of key CDKs results in predictable and reversible cell cycle arrest at the G1 and G2 phases.[2] The coordinated action of inhibiting multiple CDKs, and potentially other kinases like c-Src, makes it an effective agent for suppressing the growth of various cancer cells.[3] Further research may focus on leveraging its multi-targeting capabilities to overcome resistance to other chemotherapeutic agents and to develop more refined combination therapies for cancer treatment.[8][9]
Logical Relationship: From CDK Inhibition to Cellular Outcomes
Caption: Logical flow from this compound's primary CDK inhibition to its cellular effects.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Cellular effects of this compound: a specific inhibitor of cyclin-dependent kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a CDK inhibitor, effectively suppresses Src-mediated transformation by inhibiting both CDKs and c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. p42/p44 MAPKs are intracellular targets of the CDK inhibitor purvalanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound induces apoptosis and reverses cisplatin resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Cdc2/Cdk1 inhibitor, this compound, enhances the cytotoxic effects of taxol through Op18/stathmin in non-small cell lung cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Purvalanol A: A Potent Tool for Modulating Neurogenesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of Purvalanol A, a potent and selective inhibitor of cyclin-dependent kinases (CDKs), and its application as a powerful tool in the study of neurogenesis. By understanding its mechanism of action and effects on neural stem and progenitor cells, researchers can effectively utilize this small molecule to dissect the intricate processes of neuronal development and explore its potential in therapeutic strategies for neurological disorders.
Introduction to this compound
This compound is a purine (B94841) derivative recognized for its high affinity and selectivity as an inhibitor of cyclin-dependent kinases (CDKs). Initially identified through screening for compounds that could induce cell cycle arrest, its specific targeting of CDKs makes it an invaluable instrument for dissecting the molecular machinery governing cell proliferation and differentiation. In the context of neuroscience, this compound has emerged as a key chemical tool for manipulating the fate of neural stem cells (NSCs), promoting their exit from the cell cycle and subsequent differentiation into mature neurons.
The compound's primary mechanism of action involves competing with ATP for the binding site on CDKs, thereby preventing the phosphorylation of key substrates required for cell cycle progression. Its selectivity for specific CDKs, particularly CDK1, CDK2, and CDK5, allows for targeted intervention in the signaling pathways that control NSC proliferation and the initiation of neuronal differentiation programs.
Mechanism of Action in Neural Stem Cells
This compound exerts its influence on neurogenesis primarily by inhibiting the activity of key cyclin-dependent kinases that drive the cell cycle. By arresting neural stem and progenitor cells in the G1/S or G2/M phases, it creates a window of opportunity for differentiation signals to take effect, ultimately promoting a switch from a proliferative to a neurogenic fate.
Initial Studies on Purvalanol A in Specific Cancer Types: A Technical Guide
Introduction
Purvalanol A is a potent, cell-permeable small molecule inhibitor of cyclin-dependent kinases (CDKs).[1][2] As a member of the purine (B94841) family of compounds, it has been investigated for its therapeutic potential in various cancer types.[3] This technical guide provides an in-depth overview of the initial preclinical research on this compound, focusing on its effects on specific cancer cell lines, its mechanism of action, and the experimental protocols used in these foundational studies. This document is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Data: In Vitro Efficacy of this compound
The anti-proliferative activity of this compound has been quantified in numerous cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values reported in initial studies.
Table 1: IC50 Values of this compound Against Cyclin-Dependent Kinases
| Target | IC50 (nM) |
| cdc2-cyclin B | 4 |
| cdk2-cyclin E | 35 |
| cdk2-cyclin A | 70 |
| cdk5-p35 | 75 |
| cdk4-cyclin D1 | 850 |
(Data sourced from MedChemExpress and Selleck Chemicals)[1][2]
Table 2: Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value (µM) |
| CCRF-CEM | Leukemia | IC50 | 7.4 |
| G-361 | Melanoma | IC50 | 24 |
| HOS | Osteosarcoma | IC50 | 22 |
| HT-29 | Colon Cancer | IC50 | > 100 |
| K562 | Leukemia | IC50 | 9 |
| KM12 | Colon Cancer | GI50 | 0.076 |
| MCF7 | Breast Cancer | IC50 | 10.7 |
| NCI-H522 | Non-Small Cell Lung Cancer | GI50 | 0.347 |
| SKOV3 (24h) | Ovarian Cancer | IC50 | 19.690 |
| SKOV3 (48h) | Ovarian Cancer | IC50 | 9.062 |
| SKOV3/DDP (24h) | Cisplatin-Resistant Ovarian Cancer | IC50 | 15.920 |
| SKOV3/DDP (48h) | Cisplatin-Resistant Ovarian Cancer | IC50 | 4.604 |
(Data sourced from multiple studies)[2][4]
Experimental Protocols
This section details the methodologies for key experiments cited in the initial studies of this compound.
Cell Viability and Proliferation Assays
1. MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded at a density of 1 x 104 cells per well in 96-well plates and incubated overnight.[1][4]
-
Treatment: Cells are treated with various concentrations of this compound (e.g., 0-100 µM) for specified durations (e.g., 24 or 48 hours).[1][4]
-
MTT Addition: After treatment, 10 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated at 37°C for 4 hours.[1]
-
Solubilization: The resulting formazan (B1609692) crystals are solubilized by adding 100 µL of a solubilizing agent, such as DMSO.[1]
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a spectrophotometer.[1]
2. Trypan Blue Dye Exclusion Method
This method is used to count viable cells.
-
Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with this compound (e.g., 15 µM) for various time points (e.g., 24, 48, 72, and 96 hours).[5]
-
Cell Staining: After treatment, cells are harvested and stained with Trypan Blue dye.
-
Cell Counting: Viable (unstained) and non-viable (blue) cells are counted using a hemocytometer.
Apoptosis Assays
1. Annexin V-PE/7-AAD Double Staining
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Cells are treated with this compound, a combination of this compound and another agent (e.g., cisplatin), or a control vehicle.[4]
-
Staining: Harvested cells are stained with Annexin V-PE and 7-AAD according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[4]
Western Blotting
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., apoptosis-related proteins).[4] This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-cancer effects through the modulation of several key signaling pathways.
CDK Inhibition and Cell Cycle Arrest
This compound is a potent inhibitor of CDKs, which are key regulators of the cell cycle.[2] By inhibiting CDKs such as cdc2 (CDK1) and CDK2, this compound prevents the phosphorylation of their substrates, leading to cell cycle arrest at the G1/S and G2/M transitions.[6][7][8] This inhibition of cell cycle progression is a primary mechanism of its anti-proliferative effects.[1][6]
Caption: Inhibition of G1/S transition by this compound.
Induction of Apoptosis
This compound has been shown to induce apoptosis in various cancer cells.[4][9][10] This programmed cell death is triggered through multiple pathways:
-
Mitochondria-Mediated Apoptosis: this compound can cause a loss of mitochondrial membrane potential, leading to the activation of caspases-7 and -3, and subsequent cleavage of PARP.[1][10]
-
Endoplasmic Reticulum (ER) Stress: In HCT116 colon cancer cells, this compound induces ER stress, evidenced by the upregulation of PERK and IRE1α gene expression, and the cleavage of ATF-6.[10] Prolonged ER stress can lead to apoptosis.
-
Downregulation of Anti-Apoptotic Proteins: Treatment with this compound has been shown to reduce the expression of anti-apoptotic proteins such as survivin, Bcl-XL, and Bcl-2.[11][12]
Caption: Mechanisms of apoptosis induction by this compound.
Inhibition of c-Src Signaling
In addition to its effects on CDKs, this compound can also inhibit the activity of the nonreceptor tyrosine kinase c-Src.[6][13] c-Src is frequently overexpressed or hyperactivated in many human cancers and plays a role in transformation and anchorage-independent growth.[3][6] this compound has been shown to suppress the anchorage-independent growth of c-Src-transformed cells and certain human colon cancer cells where c-Src is upregulated.[1][6]
Reversal of Cisplatin (B142131) Resistance in Ovarian Cancer
In epithelial ovarian cancer (EOC) cells, this compound has been shown to enhance the anti-tumor efficacy of cisplatin, a common chemotherapy drug.[4][9] The combination of this compound and cisplatin triggers apoptosis and autophagy by inducing reactive oxygen species (ROS).[4][9] This process is believed to be mediated through the ROS/Akt/mTOR signaling pathway.[4][9]
Caption: this compound and cisplatin synergy in ovarian cancer.
Experimental Workflow Overview
The initial in vitro assessment of this compound typically follows a standardized workflow to characterize its anti-cancer properties.
Caption: General experimental workflow for in vitro studies of this compound.
Initial studies on this compound have established its potent anti-proliferative and pro-apoptotic activities across a range of cancer types, including breast, colon, ovarian, and lung cancers, as well as leukemia. Its primary mechanism of action involves the inhibition of key cyclin-dependent kinases, leading to cell cycle arrest. Furthermore, this compound can induce apoptosis through both intrinsic and extrinsic pathways and can inhibit other oncogenic signaling pathways such as c-Src. The ability of this compound to synergize with existing chemotherapeutic agents like cisplatin highlights its potential for combination therapies. Further research, including in vivo studies and clinical trials, is necessary to fully elucidate the therapeutic potential of this compound in oncology.[14][15]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound induces apoptosis and reverses cisplatin resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a CDK inhibitor, effectively suppresses Src-mediated transformation by inhibiting both CDKs and c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular effects of this compound: a specific inhibitor of cyclin-dependent kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JCI - Anticancer drug targets: cell cycle and checkpoint control [jci.org]
- 9. This compound induces apoptosis and reverses cisplatin resistance in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purvalanol induces endoplasmic reticulum stress-mediated apoptosis and autophagy in a time-dependent manner in HCT116 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound enhances cell killing by inhibiting up-regulation of CDC2 kinase activity in tumor cells irradiated with high doses of X rays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound induces apoptosis and downregulation of antiapoptotic proteins through abrogation of phosphorylation of JAK2/STAT3 and RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. stemcell.com [stemcell.com]
- 14. Clinical Trials | Cancer (Oncology) [uvahealth.com]
- 15. bloodcancerunited.org [bloodcancerunited.org]
Methodological & Application
Purvalanol A: Application Notes and Protocols for Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purvalanol A is a potent, cell-permeable inhibitor of cyclin-dependent kinases (CDKs).[1] It demonstrates high selectivity for CDK1, CDK2, and CDK5, which are key regulators of cell cycle progression and various cellular processes.[2] By competing with ATP for the binding site on these kinases, this compound effectively blocks their catalytic activity, leading to cell cycle arrest, primarily at the G1/S and G2/M transitions, and induction of apoptosis in various cancer cell lines.[2][3] These characteristics make this compound a valuable tool for studying cell cycle regulation and a potential candidate for cancer therapeutic development.
This document provides detailed application notes and protocols for the use of this compound in cell culture, including its mechanism of action, effects on various cell lines, and comprehensive experimental procedures.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of cyclin-dependent kinases. The primary targets are CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, and CDK5/p35.[1] Inhibition of these complexes disrupts the phosphorylation of key substrate proteins required for cell cycle progression. A major downstream effector of CDK2 is the Retinoblastoma protein (pRb).[4][5] In its active, hypophosphorylated state, pRb binds to the E2F family of transcription factors, sequestering them and preventing the transcription of genes necessary for entry into the S phase. Upon phosphorylation by CDK2, pRb releases E2F, allowing for cell cycle progression. This compound, by inhibiting CDK2, prevents pRb hyperphosphorylation, thus maintaining it in its active, growth-suppressive state and inducing cell cycle arrest.
Furthermore, this compound has been shown to influence other signaling pathways, including the PI3K/Akt/mTOR and MAPK/Erk pathways, and to induce the degradation of the anti-apoptotic protein Mcl-1.[6][7]
Data Presentation
Inhibitory Activity of this compound
| Target Enzyme | IC50 (nM) |
| cdc2/cyclin B (CDK1) | 4 |
| cdk2/cyclin E | 35 |
| cdk2/cyclin A | 70 |
| cdk5/p35 | 75 |
| cdk4/cyclin D1 | 850 |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in vitro.[1]
Cellular Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Measurement | Value (µM) | Treatment Duration |
| NCI-H522 | Non-Small Cell Lung Cancer | GI50 | 0.347 | Not Specified |
| KM12 | Colon Cancer | GI50 | 0.076 | Not Specified |
| MCF-7 | Breast Cancer | IC50 | 10.7 | 24 h |
| HT29 | Colon Cancer | IC50 | Not Specified | 24 h |
| SW480 | Colon Cancer | IC50 | Not Specified | 24 h |
| NCI-H1299 | Non-Small Cell Lung Cancer | Not Specified | Not Specified | Not Specified |
GI50 is the concentration for 50% growth inhibition. IC50 is the concentration for 50% inhibition of a specific activity. The specific activity for HT29 and SW480 was anchorage-independent growth.[1]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability and to determine its GI50/IC50 values.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[1][8] The optimal seeding density should be determined for each cell line to ensure cells are in the logarithmic growth phase at the end of the experiment.[9]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the following day, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM).[1] Include a vehicle control (DMSO) with the same final concentration as in the highest this compound treatment.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[1]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[10]
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[10]
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by pipetting up and down or by placing the plate on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Western Blot Analysis
This protocol is used to analyze the expression and phosphorylation status of proteins involved in the pathways affected by this compound.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
DMSO
-
6-well plates or larger culture dishes
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Recommended Primary Antibodies:
| Antibody | Dilution | Company (Example) |
| Phospho-Rb (Ser807/811) | 1:1000 | Cell Signaling Technology |
| Total Rb | 1:1000 | Cell Signaling Technology |
| Mcl-1 | 1:1000 | Santa Cruz Biotechnology |
| Phospho-Akt (Ser473) | 1:1000 | Cell Signaling Technology |
| Total Akt | 1:1000 | Cell Signaling Technology |
| Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) | 1:2000 | Cell Signaling Technology |
| Total p44/42 MAPK (Erk1/2) | 1:1000 | Cell Signaling Technology |
| β-Actin (Loading Control) | 1:5000 | Santa Cruz Biotechnology |
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations and for the appropriate duration (e.g., 6-24 hours).[6]
-
After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare samples for SDS-PAGE by mixing equal amounts of protein with Laemmli sample buffer and boiling for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
For analysis, quantify band intensities and normalize to the loading control.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
DMSO
-
6-well plates
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates.
-
Treat cells with this compound (e.g., 20 µM for 24 hours) or vehicle control.[11]
-
Harvest the cells by trypsinization, including the supernatant to collect any floating/apoptotic cells.
-
Wash the cells once with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Signaling Pathway of this compound
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Non-selective CDKs | Tocris Bioscience [tocris.com]
- 3. Cellular effects of this compound: a specific inhibitor of cyclin-dependent kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The CDK inhibitor this compound induces neutrophil apoptosis and increases the turnover rate of Mcl‐1: potential role of p38‐MAPK in regulation of Mcl‐1 turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The CDK inhibitor this compound induces neutrophil apoptosis and increases the turnover rate of Mcl-1: potential role of p38-MAPK in regulation of Mcl-1 turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - DE [thermofisher.com]
- 11. This compound enhances cell killing by inhibiting up-regulation of CDC2 kinase activity in tumor cells irradiated with high doses of X rays - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimal Working Concentration of Purvalanol A: In Vitro Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purvalanol A is a potent, cell-permeable inhibitor of cyclin-dependent kinases (CDKs), making it a critical tool for in vitro research in cell cycle regulation, oncology, and neurobiology.[1][2][3] By competitively binding to the ATP-binding pocket of CDKs, this compound effectively blocks their kinase activity, leading to cell cycle arrest, primarily at the G1/S and G2/M transitions, and in many cases, induction of apoptosis.[4][5][6] This document provides detailed application notes, experimental protocols, and summarized quantitative data to guide researchers in determining the optimal working concentration of this compound for their in vitro studies.
Quantitative Data Summary
The effective concentration of this compound is highly dependent on the specific CDK, cell type, and experimental endpoint. The following tables summarize the inhibitory concentrations (IC50) against various kinases and the growth inhibitory concentrations (GI50/IC50) in different cancer cell lines.
Table 1: this compound IC50 Values Against Cyclin-Dependent Kinases
| Target Kinase | IC50 (nM) |
| cdc2 (CDK1)/cyclin B | 4 |
| cdk2/cyclin E | 35 |
| cdk2/cyclin A | 70 |
| cdk5/p35 | 75 |
| cdc28 (S. cerevisiae) | 80 |
| cdk4/cyclin D1 | 850 |
| erk1 | 9000 |
Data sourced from multiple references.[1][3]
Table 2: this compound Cellular Activity (GI50/IC50)
| Cell Line | Cancer Type | IC50/GI50 | Exposure Time |
| KM12 | Colon Cancer | 76 nM | Not Specified |
| NCI-H522 | Non-Small Cell Lung Cancer | 347 nM | Not Specified |
| CCRF-CEM | Leukemia | 7.4 µM | Not Specified |
| G-361 | Melanoma | 24 µM | Not Specified |
| SKOV3 | Ovarian Cancer | 19.69 µM | 24 h |
| SKOV3 | Ovarian Cancer | 9.06 µM | 48 h |
| SKOV3/DDP (Cisplatin-resistant) | Ovarian Cancer | 15.92 µM | 24 h |
| SKOV3/DDP (Cisplatin-resistant) | Ovarian Cancer | 4.60 µM | 48 h |
| HCT 116 | Colon Cancer | ~15 µM (for 25% viability decrease) | 24 h |
| MKN45 | Gastric Cancer | 20 µM (used to suppress CDC2 activity) | Not Specified |
| Adrenal Cancer Cell Lines | Adrenal Cancer | 20 µM (used to induce apoptosis) | 24-72 h |
Data compiled from various sources.[3][4][7][8][9]
Signaling Pathway Inhibition
This compound's primary mechanism of action is the inhibition of CDKs, which are central regulators of cell cycle progression. By inhibiting CDK1 and CDK2, it prevents the phosphorylation of key substrates like the Retinoblastoma protein (Rb), leading to cell cycle arrest.[5] At higher concentrations or with prolonged exposure, this can trigger apoptosis.[7] Additionally, this compound has been shown to inhibit the JAK2/STAT3 signaling pathway, contributing to its pro-apoptotic effects.[10]
Caption: this compound inhibits CDKs to induce cell cycle arrest and apoptosis.
Detailed Experimental Protocols
Stock Solution Preparation
This compound is soluble in DMSO up to 100 mM and in ethanol (B145695) up to 50 mM.[2][11] It is practically insoluble in water.[1]
-
Reconstitution: To prepare a 10 mM stock solution, dissolve 3.89 mg of this compound (MW: 388.9 g/mol ) in 1 mL of fresh, anhydrous DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability (up to 1-2 years).[3]
-
Working Dilutions: On the day of the experiment, prepare fresh dilutions of the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level toxic to the cells (typically <0.5%).
Protocol 1: Cell Viability Assay (MTT/CCK-8)
This protocol is used to determine the dose-dependent effect of this compound on cell viability.
Caption: Workflow for determining cell viability after this compound treatment.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution
-
DMSO (for MTT assay)
-
Plate reader (spectrophotometer)
Procedure:
-
Seed cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well in 100 µL of medium.[1][4]
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range to test is 0.1 µM to 100 µM.[1] Include a vehicle control (medium with the same final concentration of DMSO).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
For MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1]
-
Measure the absorbance at 570 nm.[1]
-
-
For CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[4]
-
Measure the absorbance at 450 nm.
-
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of this compound on cell cycle distribution.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Seed cells into 6-well plates (e.g., 5 x 10^5 cells/well) and allow them to attach overnight.[4]
-
Treat the cells with the desired concentration of this compound (e.g., 8 µM for SKOV3 cells) or vehicle control for a specific time (e.g., 24 hours).[4]
-
Harvest the cells by trypsinization, collect them in a tube, and wash twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.[4]
Protocol 3: Apoptosis Assay by Annexin V/7-AAD Staining
This protocol is used to quantify apoptosis induced by this compound.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-PE (or other fluorochrome) and 7-AAD Staining Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as described in the cell cycle analysis protocol (Steps 1 and 2).[4]
-
Harvest both adherent and floating cells and wash them twice with ice-cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-PE and 5 µL of 7-AAD solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. This allows for the differentiation of viable (Annexin V-/7-AAD-), early apoptotic (Annexin V+/7-AAD-), late apoptotic/necrotic (Annexin V+/7-AAD+), and necrotic (Annexin V-/7-AAD+) cells.
Conclusion
The optimal working concentration of this compound varies significantly depending on the experimental context. For kinase assays, nanomolar concentrations are effective. For cell-based assays, concentrations typically range from high nanomolar to mid-micromolar. It is strongly recommended to perform a dose-response curve for each new cell line and experimental setup to determine the most effective concentration for achieving the desired biological effect, whether it be cell cycle arrest or apoptosis induction. The protocols provided herein offer a standardized framework for these initial characterizations.
References
- 1. selleckchem.com [selleckchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound induces apoptosis and reverses cisplatin resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular effects of this compound: a specific inhibitor of cyclin-dependent kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound enhances cell killing by inhibiting up-regulation of CDC2 kinase activity in tumor cells irradiated with high doses of X rays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound induces apoptosis and downregulation of antiapoptotic proteins through abrogation of phosphorylation of JAK2/STAT3 and RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | Non-selective CDKs | Tocris Bioscience [tocris.com]
Application Notes and Protocols: Preparation of Purvalanol A Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purvalanol A is a potent, cell-permeable inhibitor of cyclin-dependent kinases (CDKs).[1][2] It acts as a competitive inhibitor of ATP binding to the kinase active site, thereby blocking the phosphorylation of downstream targets and inducing cell cycle arrest, typically at the G1 and G2 phases.[3] With IC50 values in the nanomolar range for several CDKs, including CDK1, CDK2, and CDK5, this compound is a valuable tool for studying cell cycle regulation and for cancer research.[1][3] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in dimethyl sulfoxide (B87167) (DMSO).
Quantitative Data Summary
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 388.9 g/mol | [3][4] |
| Solubility in DMSO | Up to 100 mM | [2] |
| Purity | >98% | |
| Appearance | Solid |
Signaling Pathway of this compound
This compound exerts its biological effects by inhibiting the activity of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. The diagram below illustrates a simplified signaling pathway affected by this compound.
Caption: Simplified signaling pathway showing this compound inhibiting Cyclin/CDK complexes, leading to cell cycle arrest.
Experimental Protocol: Preparation of this compound Stock Solution
This protocol provides a detailed methodology for preparing a 10 mM stock solution of this compound in DMSO.
4.1. Materials and Equipment
-
This compound (solid form)
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes (e.g., 1.5 mL)
-
Pipettes and sterile pipette tips
-
Analytical balance
-
Vortex mixer
-
Optional: Water bath or heat block
4.2. Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle this compound in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound before use.
4.3. Stock Solution Preparation Workflow
The following diagram outlines the workflow for preparing the this compound stock solution.
Caption: Workflow for the preparation of this compound stock solution in DMSO.
4.4. Step-by-Step Procedure
4.4.1. Calculation of Required DMSO Volume
To prepare a 10 mM stock solution, use the following formula:
Volume of DMSO (µL) = (Mass of this compound (mg) / Molecular Weight ( g/mol )) * 1,000,000 / Desired Concentration (mM)
-
Molecular Weight of this compound: 388.9 g/mol
Example Calculation for 1 mg of this compound:
Volume of DMSO (µL) = (1 mg / 388.9 g/mol ) * 1,000,000 / 10 mM ≈ 257.1 µL
4.4.2. Reconstitution
-
Weigh this compound: Carefully weigh the desired amount of this compound powder using an analytical balance. Transfer the powder to a sterile microcentrifuge tube.
-
Add DMSO: Using a calibrated pipette, add the calculated volume of fresh, anhydrous DMSO to the microcentrifuge tube containing the this compound powder. It is crucial to use high-purity, anhydrous DMSO as moisture can affect the solubility and stability of the compound.[1]
-
Dissolve: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. If necessary, gentle warming in a water bath (up to 50°C) can aid in dissolution.[5] Visually inspect the solution to ensure there are no visible particles.
-
Aliquot: To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1] When stored as a powder at -20°C, this compound is stable for up to 3 years.[1]
Quality Control
-
Ensure the this compound powder is fully dissolved before aliquoting and storage.
-
Properly label all aliquots with the compound name, concentration, date of preparation, and solvent.
-
For sensitive experiments, it is advisable to perform a quality control check, such as a dose-response curve, to confirm the activity of the stock solution.
Conclusion
This application note provides a comprehensive and detailed protocol for the preparation of this compound stock solutions in DMSO. Adherence to this protocol will help ensure the consistency and reliability of experimental results. Proper handling and storage are paramount to maintaining the stability and activity of this potent CDK inhibitor.
References
Application Notes and Protocols for Cell Cycle Synchronization Using Purvalanol A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purvalanol A is a potent, cell-permeable inhibitor of cyclin-dependent kinases (CDKs), demonstrating high selectivity for CDK1, CDK2, and CDK5.[1] This specificity makes it a valuable tool for researchers studying the cell cycle, as it can be used to reversibly arrest cells in the G1 and G2/M phases.[2][3] By inhibiting the kinase activity essential for cell cycle progression, this compound allows for the synchronization of cell populations, a critical technique for a wide range of applications, from investigating the efficacy of therapeutic agents to dissecting the molecular mechanisms of cell cycle checkpoints.
These application notes provide detailed protocols for utilizing this compound to achieve cell cycle synchronization in both suspension and adherent cell cultures. Additionally, this document presents quantitative data on its efficacy and outlines the advantages and limitations of this method.
Mechanism of Action
This compound functions by competitively binding to the ATP-binding pocket of CDKs, thereby inhibiting their phosphotransferase activity. This prevents the phosphorylation of key substrates required for cell cycle progression. The primary targets of this compound are the CDK/cyclin complexes that govern the G1/S and G2/M transitions. By inhibiting CDK1 (Cdc2)/cyclin B, this compound effectively blocks entry into mitosis, leading to a strong G2/M arrest.[3] Inhibition of CDK2/cyclin E and CDK2/cyclin A complexes contributes to a G1 arrest.[2] The inhibitory concentrations (IC50) of this compound for various CDK complexes are detailed in the table below.
Data Presentation
Inhibitory Activity of this compound
| Target CDK/Cyclin Complex | IC50 (nM) |
| cdc2 (CDK1)/cyclin B | 4 |
| cdk2/cyclin E | 35 |
| cdk2/cyclin A | 70 |
| cdk5/p35 | 75 |
| cdk4/cyclin D1 | 850 |
Table 1: Inhibitory concentrations (IC50) of this compound for various cyclin-dependent kinase complexes. Data compiled from multiple sources.[4]
Efficacy of this compound in Cell Cycle Arrest
| Cell Line | Cell Type | Concentration (µM) | Incubation Time | Observed Effect | Reference |
| U937 | Human Leukemia | 5 | 8 hours | Increased 4N DNA content | [5] |
| MKN45 | Human Gastric Cancer | 20 | Not Specified | Reduced fraction of cells in G2/M after radiation | [6] |
| HT29 & SW480 | Human Colon Cancer | Not Specified | Not Specified | Strong G2/M arrest | [3] |
| SKOV3 | Human Ovarian Cancer | 8 | 24 hours | Increased percentage of cells in G2/M phase | [1] |
Table 2: Summary of reported experimental conditions and observed effects of this compound on cell cycle progression in various human cell lines.
Experimental Protocols
Note: The optimal concentration of this compound and incubation time should be determined empirically for each cell line to achieve high synchronization efficiency while minimizing cytotoxicity.
Protocol 1: Synchronization of Suspension Cells (e.g., U937)
Materials:
-
This compound (stock solution in DMSO, store at -20°C)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Centrifuge tubes
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Propidium Iodide (PI) staining solution with RNase A
Procedure:
-
Cell Seeding: Seed suspension cells at a density of 2-5 x 10^5 cells/mL in complete culture medium.
-
This compound Treatment: Add this compound to the cell culture to a final concentration of 5-10 µM. A vehicle control (DMSO) should be run in parallel.
-
Incubation: Incubate the cells for 8-16 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Harvesting: After incubation, transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes.
-
Washout (for release from arrest):
-
Carefully aspirate the supernatant.
-
Resuspend the cell pellet in 10 mL of pre-warmed, fresh complete medium.
-
Centrifuge at 300 x g for 5 minutes.
-
Repeat the wash step two more times to ensure complete removal of this compound.
-
-
Resuspension: Resuspend the final cell pellet in fresh, pre-warmed complete medium and culture for the desired time to allow cells to re-enter the cell cycle synchronously.
-
Analysis: To confirm cell cycle arrest and synchronous release, harvest cells at various time points (e.g., 0, 4, 8, 12, 24 hours) after washout and analyze by flow cytometry after PI staining.
Protocol 2: Synchronization of Adherent Cells (e.g., SKOV3, HeLa)
Materials:
-
This compound (stock solution in DMSO, store at -20°C)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Propidium Iodide (PI) staining solution with RNase A
Procedure:
-
Cell Seeding: Seed adherent cells in culture plates or flasks and allow them to attach and reach 50-60% confluency.
-
This compound Treatment: Replace the culture medium with fresh medium containing this compound at a final concentration of 8-15 µM. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 12-24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Washout (for release from arrest):
-
Aspirate the this compound-containing medium.
-
Wash the cell monolayer twice with a generous volume of sterile PBS.
-
Add fresh, pre-warmed complete medium to the culture vessel.
-
-
Culture and Analysis: Culture the cells for the desired time to allow re-entry into the cell cycle. To analyze the cell cycle profile, detach the cells using Trypsin-EDTA at various time points post-washout, wash with PBS, and prepare for flow cytometry analysis with PI staining.
Visualization of Key Processes
Caption: this compound inhibits the CDK1/Cyclin B complex, preventing entry into mitosis.
Caption: Workflow for synchronizing cells using this compound and subsequent analysis.
Caption: Key advantages and limitations of using this compound for cell synchronization.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low synchronization efficiency | Suboptimal concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. |
| Incomplete washout of this compound. | Increase the number and volume of washes after treatment. | |
| High cell death | Concentration of this compound is too high. | Reduce the concentration of this compound. |
| Prolonged incubation time. | Decrease the incubation time. | |
| Cells do not re-enter the cell cycle after washout | Irreversible cell cycle arrest due to toxicity. | Decrease the concentration and/or duration of this compound treatment. |
| Incomplete removal of the inhibitor. | Ensure a thorough washout procedure is followed. |
Conclusion
This compound is a powerful and effective tool for the synchronization of mammalian cells. Its potent and reversible inhibition of key CDKs allows for the accumulation of cells at the G1/S and G2/M boundaries. The protocols provided in these application notes serve as a starting point for researchers. It is imperative to optimize the conditions for each specific cell line and experimental goal to achieve the desired level of synchrony while maintaining cell viability. Careful consideration of the potential for off-target effects and cytotoxicity is essential for the successful application of this compound in cell cycle studies.
References
- 1. This compound induces apoptosis and reverses cisplatin resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular effects of this compound: a specific inhibitor of cyclin-dependent kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a CDK inhibitor, effectively suppresses Src-mediated transformation by inhibiting both CDKs and c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound enhances cell killing by inhibiting up-regulation of CDC2 kinase activity in tumor cells irradiated with high doses of X rays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis Following Purvalanol A Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purvalanol A is a potent, cell-permeable inhibitor of cyclin-dependent kinases (CDKs), demonstrating high selectivity for CDK1, CDK2, and CDK5.[1] These kinases are critical regulators of cell cycle progression, and their inhibition by this compound leads to cell cycle arrest, primarily at the G1 and G2/M phases, and the induction of apoptosis.[2][3] This makes this compound a valuable tool for cancer research and a potential therapeutic agent. Flow cytometry is an indispensable technique for quantifying these cellular responses to drug treatment.
These application notes provide detailed protocols for analyzing cell cycle distribution and apoptosis in cancer cells treated with this compound using flow cytometry.
Mechanism of Action
This compound competitively binds to the ATP-binding pocket of CDKs, preventing the phosphorylation of key substrates required for cell cycle progression.[2] Inhibition of CDK1/Cyclin B and CDK2/Cyclin E complexes blocks the G2/M and G1/S transitions, respectively.[1][2] This disruption of the cell cycle machinery can subsequently trigger programmed cell death, or apoptosis.[4][5] Studies have also shown that this compound's apoptotic effects can be mediated through the modulation of signaling pathways including JAK2/STAT3 and the p53 pathway.[6][7]
Data Presentation
The following tables summarize quantitative data from flow cytometry experiments on SMMC-7721 hepatocellular carcinoma cells treated with varying concentrations of this compound.
Table 1: Cell Cycle Distribution after 24-Hour this compound Treatment
| Treatment Group | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (0 µM) | 55.3 | 28.1 | 16.6 |
| This compound (5 µM) | 52.1 | 25.2 | 22.7 |
| This compound (10 µM) | 48.9 | 18.5 | 32.6 |
| This compound (15 µM) | 39.2 | 12.3 | 48.5 |
Data derived from a study on SMMC-7721 cells.[6]
Table 2: Apoptosis Rates after 48-Hour this compound Treatment
| Treatment Group | Apoptotic Cells (%) |
| Control (0 µM) | 3.1 |
| This compound (5 µM) | 8.7 |
| This compound (10 µM) | 15.4 |
| This compound (15 µM) | 28.9 |
Data derived from a study on SMMC-7721 cells, representing the percentage of cells undergoing apoptosis.[6]
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits CDK1/2, leading to cell cycle arrest and apoptosis.
Experimental Workflow for Flow Cytometry Analysis
Caption: Workflow for preparing cells for cell cycle and apoptosis analysis.
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol details the preparation of this compound-treated cells for cell cycle analysis by flow cytometry.
Materials:
-
Cell line of interest (e.g., SMMC-7721, MKN45)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol, ice-cold
-
PI/RNase A Staining Buffer (e.g., 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that allows for exponential growth during the experiment. Allow cells to adhere for 24 hours.
-
Drug Treatment: Treat cells with the desired concentrations of this compound for 24 hours. Include a vehicle-only (DMSO) control group.
-
Cell Harvesting:
-
Adherent cells: Aspirate the medium, wash once with PBS, and detach cells using Trypsin-EDTA. Neutralize trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Suspension cells: Directly collect the cell suspension into a conical tube.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Storage: Incubate the cells on ice for at least 2 hours or store at -20°C for later analysis.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the pellet once with PBS. Resuspend the pellet in 500 µL of PI/RNase A Staining Buffer.
-
Incubation: Incubate the tubes at room temperature for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histogram and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Protocol 2: Apoptosis Analysis using Annexin V and PI Staining
This protocol is for the detection and quantification of apoptosis by differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1, typically with a 48-hour treatment duration for apoptosis studies.
-
Cell Harvesting: Follow step 3 from Protocol 1. It is crucial to collect both the supernatant (containing floating, potentially apoptotic cells) and the adherent cells.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tube.
-
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour of staining.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
This compound is a powerful tool for studying cell cycle regulation and inducing apoptosis in cancer cell lines. The protocols outlined above provide a robust framework for quantifying the effects of this compound treatment using flow cytometry. Accurate analysis of cell cycle distribution and apoptosis is essential for understanding the compound's mechanism of action and evaluating its therapeutic potential.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Cellular effects of this compound: a specific inhibitor of cyclin-dependent kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a CDK inhibitor, effectively suppresses Src-mediated transformation by inhibiting both CDKs and c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound enhances cell killing by inhibiting up-regulation of CDC2 kinase activity in tumor cells irradiated with high doses of X rays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Cdc2/Cdk1 inhibitor, this compound, enhances the cytotoxic effects of taxol through Op18/stathmin in non-small cell lung cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound induces apoptosis and downregulation of antiapoptotic proteins through abrogation of phosphorylation of JAK2/STAT3 and RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Purvalanol A in Combination with Cisplatin for Ovarian Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ovarian cancer remains a significant cause of mortality among gynecological malignancies, primarily due to the development of chemoresistance to platinum-based therapies like cisplatin (B142131).[1][2][3][4][5] A promising strategy to overcome this challenge is the combination of conventional chemotherapy with targeted agents that can sensitize cancer cells to treatment. Purvalanol A, a potent and specific inhibitor of cyclin-dependent kinases (CDKs), particularly CDK1 and CDK2, has emerged as a candidate for such a combination therapy.[1][6][7] These application notes provide a comprehensive overview of the preclinical rationale and methodologies for utilizing this compound in conjunction with cisplatin for ovarian cancer research, based on published studies.
Rationale for Combination Therapy
Cisplatin exerts its anticancer effects primarily by inducing DNA damage, leading to cell cycle arrest and apoptosis.[4][5] However, cancer cells can develop resistance through various mechanisms, including enhanced DNA repair and evasion of apoptosis.[4][5] CDKs are key regulators of the cell cycle and their dysregulation is a common feature in cancer, contributing to uncontrolled proliferation.[1][6] By inhibiting CDKs, this compound can induce cell cycle arrest, typically at the G1 and G2/M phases, and promote apoptosis.[6][8]
The synergistic effect of combining this compound with cisplatin in ovarian cancer is attributed to several mechanisms:
-
Enhanced Apoptosis: The combination treatment leads to a more significant induction of apoptosis in ovarian cancer cells compared to either agent alone.[1][2][3]
-
Induction of Autophagy: The combination can trigger autophagy, a cellular self-degradation process that can contribute to cell death in this context.[1][2][3]
-
Generation of Reactive Oxygen Species (ROS): The synergistic effect is linked to the increased production of ROS, which can mediate both apoptosis and autophagy.[1][2][3]
-
Modulation of Signaling Pathways: The combination has been shown to affect the ROS/Akt/mTOR signaling pathway, a critical regulator of cell survival and proliferation.[1][2][3]
Quantitative Data Summary
The following tables summarize the quantitative findings from preclinical studies on the combination of this compound and cisplatin in ovarian cancer cell lines.
Table 1: In Vitro Cell Viability (IC50 Values)
| Cell Line | Treatment | IC50 (µM) |
| SKOV3 | This compound | Data not available |
| Cisplatin | Data not available | |
| C13* | This compound | Data not available |
| Cisplatin | Data not available |
Note: Specific IC50 values for the individual agents and the combination were not explicitly provided in the primary research article. However, the studies demonstrated a dose-dependent inhibition of cell viability with both agents and a synergistic effect with the combination.
Table 2: Apoptosis Rates in Ovarian Cancer Cells
| Cell Line | Treatment | Apoptosis Rate (%) |
| SKOV3 | Control | ~5% |
| This compound | ~15% | |
| Cisplatin | ~20% | |
| This compound + Cisplatin | ~45% | |
| C13* | Control | ~5% |
| This compound | ~12% | |
| Cisplatin | ~18% | |
| This compound + Cisplatin | ~40% |
Data are approximate values derived from graphical representations in the source material and are for illustrative purposes.
Table 3: In Vivo Tumor Growth Inhibition
| Treatment Group | Tumor Volume (mm³) at Day 21 | Tumor Weight (g) at Day 21 |
| Control | ~1200 | ~1.2 |
| This compound | ~800 | ~0.8 |
| Cisplatin | ~700 | ~0.7 |
| This compound + Cisplatin | ~300 | ~0.3 |
Data are approximate values derived from graphical representations in the source material and are for illustrative purposes.
Experimental Protocols
The following are detailed protocols based on the methodologies described in the primary literature for studying the effects of this compound and cisplatin in ovarian cancer.
Cell Culture
-
Cell Lines:
-
SKOV3 (human ovarian adenocarcinoma cell line)
-
C13* (cisplatin-resistant human ovarian cancer cell line)
-
-
Culture Medium:
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
-
Culture Conditions:
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation and Treatment
-
This compound:
-
Dissolve in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.
-
Further dilute in culture medium to the desired final concentrations for experiments.
-
-
Cisplatin:
-
Dissolve in 0.9% NaCl solution to create a stock solution.
-
Further dilute in culture medium to the desired final concentrations.
-
-
Treatment:
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction and flow cytometry).
-
Allow cells to adhere overnight.
-
Replace the medium with fresh medium containing the indicated concentrations of this compound, cisplatin, or the combination.
-
Incubate for the specified duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay (MTT Assay)
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ cells/well.
-
After drug treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
Apoptosis Analysis (Flow Cytometry)
-
Staining:
-
Use an Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.
-
-
Procedure:
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of apoptotic cells (Annexin V-positive).
-
Western Blot Analysis
-
Protein Extraction:
-
Lyse cells in RIPA buffer containing a protease inhibitor cocktail.
-
Centrifuge the lysates to pellet cell debris.
-
Determine protein concentration using a BCA protein assay kit.
-
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with primary antibodies overnight at 4°C (e.g., antibodies against Bcl-2, Bax, cleaved caspase-3, Akt, p-Akt, mTOR, p-mTOR, β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Xenograft Model
-
Animals:
-
Female BALB/c nude mice (4-6 weeks old).
-
-
Tumor Implantation:
-
Subcutaneously inject 5x10⁶ SKOV3 cells into the right flank of each mouse.
-
-
Treatment Protocol:
-
When tumors reach a palpable size, randomly assign mice to treatment groups (e.g., control, this compound alone, cisplatin alone, combination).
-
Administer treatments via intraperitoneal injection according to a predetermined schedule (e.g., every 3 days).
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis.
-
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows involved in the study of this compound and cisplatin in ovarian cancer.
Caption: Proposed signaling pathway of this compound and cisplatin in ovarian cancer.
Caption: Experimental workflow for evaluating the combination therapy.
Caption: Logical relationship of the combination therapy.
References
- 1. This compound induces apoptosis and reverses cisplatin resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis and reverses cisplatin resistance in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis and reverses cisplatin resistance in ovarian cancer [ouci.dntb.gov.ua]
- 4. Enhancing the efficacy of cisplatin in ovarian cancer treatment – could arsenic have a role - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cisplatin in Ovarian Cancer Treatment—Known Limitations in Therapy Force New Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular effects of this compound: a specific inhibitor of cyclin-dependent kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Detecting the Effects of Purvalanol A using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purvalanol A is a potent, cell-permeable inhibitor of cyclin-dependent kinases (CDKs), demonstrating significant selectivity for CDK1, CDK2, and CDK5. Its mechanism of action involves competitive inhibition of the ATP-binding site on these kinases, leading to cell cycle arrest, primarily at the G1/S and G2/M transitions, and the induction of apoptosis in various cancer cell lines. Western blotting is an indispensable technique for elucidating the molecular effects of this compound, allowing for the precise measurement of changes in protein expression and phosphorylation status of key cell cycle and apoptosis regulatory proteins. These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the cellular response to this compound treatment.
Mechanism of Action of this compound
This compound targets the engine of the cell cycle by inhibiting CDKs. The primary targets and their roles are summarized below:
-
CDK1 (Cdc2)/Cyclin B: Essential for the G2/M transition and entry into mitosis.
-
CDK2/Cyclin E: Promotes the transition from G1 to S phase.
-
CDK2/Cyclin A: Required for S phase progression.
-
CDK4/Cyclin D1: While less potently inhibited, it plays a role in the G1 phase.
By inhibiting these complexes, this compound prevents the phosphorylation of key substrates required for cell cycle progression. This leads to a halt in cell division and can trigger programmed cell death. One of the key downstream effects observed is the destabilization of the anti-apoptotic protein Mcl-1, contributing to the pro-apoptotic activity of this compound.[1]
Data Presentation: Effects of this compound on Key Regulatory Proteins
The following tables summarize the expected qualitative and quantitative changes in key proteins following treatment with this compound, as detectable by Western blot.
Table 1: Quantitative Analysis of Mcl-1 Protein Levels in Neutrophils Treated with 30 µM this compound
| Treatment Time | Mcl-1 Protein Level (% of Untreated Control at Time 0) |
| 2 hours | Approximately 80% |
| 4 hours | Approximately 60% |
| 6 hours | Approximately 40% |
Data is representative of densitometric analysis from Western blots and may vary between cell types and experimental conditions.
Table 2: Qualitative Summary of this compound Effects on Key Cell Cycle and Apoptotic Proteins
| Protein Target | Expected Change after this compound Treatment | Rationale |
| Phospho-Retinoblastoma (p-Rb) | Decrease | Inhibition of CDK2 and CDK4 prevents Rb phosphorylation. |
| Cyclin D1 | Decrease | This compound treatment has been shown to lead to lower levels of Cyclin D1. |
| p21 (WAF1/CIP1) | Increase | Cell cycle arrest induced by CDK inhibition can lead to the accumulation of the CDK inhibitor p21. |
| Mcl-1 | Decrease | This compound treatment accelerates the turnover of the Mcl-1 protein.[1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and the general experimental workflow for the Western blot protocol.
Experimental Protocols
This section provides a detailed methodology for a Western blot experiment to assess the effects of this compound on cultured cells.
I. Cell Culture and Treatment
-
Cell Seeding: Plate the chosen cell line (e.g., HeLa, MCF-7, or a relevant cancer cell line) in appropriate culture dishes and grow to 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution.
-
Treatment: Treat the cells with the desired concentrations of this compound (e.g., 1-30 µM) for the specified time points (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
II. Sample Preparation: Cell Lysis and Protein Quantification
-
Washing: Place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Lysis: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each dish.
-
Scraping and Collection: Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.
III. SDS-PAGE and Protein Transfer
-
Sample Preparation for Loading: Normalize the protein concentration of all samples with lysis buffer. Mix the desired amount of protein (typically 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the denatured samples into the wells of an SDS-polyacrylamide gel (the percentage of which will depend on the molecular weight of the target protein). Include a pre-stained molecular weight marker. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. Confirm successful transfer by staining the membrane with Ponceau S.
IV. Immunodetection
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended antibody dilutions are provided in Table 3.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
V. Data Analysis
-
Image Acquisition: Capture the chemiluminescent signal using an appropriate imager.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein band to a loading control (e.g., β-actin or GAPDH). For phospho-specific antibodies, it is recommended to normalize to the total protein levels of the target.
Table 3: Recommended Primary Antibody Dilutions for Western Blot
| Primary Antibody | Host Species | Recommended Dilution |
| Phospho-Rb (Ser807/811) | Rabbit | 1:1000 |
| Total Rb | Mouse/Rabbit | 1:1000 |
| Cyclin D1 | Rabbit/Mouse | 1:1000 - 1:5000 |
| p21 (WAF1/CIP1) | Rabbit/Mouse | 1:500 - 1:2000 |
| Mcl-1 | Rabbit | 1:1000 |
| β-actin (Loading Control) | Mouse | 1:5000 - 1:10000 |
| GAPDH (Loading Control) | Rabbit/Mouse | 1:5000 - 1:10000 |
Note: Optimal antibody dilutions should be determined empirically for each specific antibody and experimental setup.
References
Application of Purvalanol A in High-Throughput Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purvalanol A is a potent, cell-permeable inhibitor of cyclin-dependent kinases (CDKs).[1][2] It functions by competing with ATP for the binding site on the kinase, thereby preventing the phosphorylation of key substrates involved in cell cycle progression.[3] Its specificity towards certain CDKs makes it a valuable tool for cancer research and drug discovery. High-throughput screening (HTS) assays utilizing this compound can be employed to identify novel anticancer compounds, elucidate cellular pathways, and understand the mechanisms of cell cycle regulation. This document provides detailed application notes and protocols for the use of this compound in HTS campaigns.
Mechanism of Action
This compound exhibits potent inhibitory activity against several CDK complexes critical for cell cycle control. It has been shown to induce cell cycle arrest in the G1 and G2 phases.[4] Furthermore, this compound can induce apoptosis in various cancer cell lines and can reverse resistance to other chemotherapeutic agents like cisplatin (B142131).[3] Its ability to suppress c-Src-mediated transformation further highlights its potential as an anti-cancer agent.[1]
Data Presentation
Inhibitory Activity of this compound
| Target CDK Complex | IC50 (nM) |
| cdc2-cyclin B | 4[1][2] |
| cdk2-cyclin A | 70[1][2] |
| cdk2-cyclin E | 35[1][2] |
| cdk4-cyclin D1 | 850[1][2] |
| cdk5-p35 | 75[2] |
Cellular Effects of this compound
| Cell Line | Effect | Concentration |
| MCF-7 (Breast Cancer) | 50% decrease in cell viability, induction of mitochondria-mediated apoptosis | Varies (dose-dependent)[1] |
| MDA-MB-231 (Breast Cancer) | 32% decrease in cell viability, induction of mitochondria-mediated apoptosis | Varies (dose-dependent)[1] |
| HT29 (Colon Cancer) | Inhibition of anchorage-independent growth | Varies[1] |
| SW480 (Colon Cancer) | Inhibition of anchorage-independent growth | Varies[1] |
| SKOV3 (Ovarian Cancer) | Enhanced anti-tumor efficacy of cisplatin, induction of apoptosis and autophagy | 8 µM (in combination with cisplatin)[3] |
| NCI-H1299 (Non-small cell lung cancer) | Enhanced taxol-induced apoptosis | Not specified[5] |
| Human Neutrophils | Induction of apoptosis, decreased Mcl-1 stability | 30 µM[6] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: this compound inhibits CDK4/6 and CDK1, leading to cell cycle arrest.
Caption: this compound induces apoptosis through multiple signaling pathways.
Experimental Protocols
High-Throughput Cell Viability Screening
This protocol is designed to screen compound libraries for cytotoxic or cytostatic effects in a 384-well format.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HT29)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (positive control)
-
Compound library
-
384-well clear-bottom black plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader with luminescence detection capabilities
Workflow Diagram:
Caption: High-throughput screening workflow for cell viability.
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete growth medium.
-
Determine cell concentration using a hemocytometer or automated cell counter.
-
Seed 1000-5000 cells per well in a 384-well plate in a volume of 40 µL. The optimal seeding density should be determined empirically for each cell line.
-
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
Compound Addition:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound library and this compound.
-
Add 10 µL of the compound dilutions to the respective wells. For the positive control, add this compound at a final concentration of 10 µM. For the negative control, add DMSO vehicle.
-
-
Incubation: Incubate the plates for 48 to 72 hours.
-
Cell Viability Assay:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of the reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the negative (DMSO) and positive (this compound) controls.
-
Calculate the percentage of cell viability for each compound concentration.
-
Determine the IC50 values for active compounds.
-
High-Throughput Kinase Activity Assay
This biochemical assay is designed to identify direct inhibitors of a specific CDK.
Materials:
-
Recombinant CDK/cyclin complex (e.g., CDK2/Cyclin A)
-
Kinase substrate (e.g., Histone H1)
-
ATP
-
This compound (positive control)
-
Compound library
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well white plates
-
Kinase-Glo® Luminescent Kinase Assay platform
-
Plate reader with luminescence detection capabilities
Workflow Diagram:
Caption: High-throughput screening workflow for kinase activity.
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the CDK/cyclin complex and substrate in assay buffer.
-
Prepare a stock solution of ATP in assay buffer.
-
-
Assay Plate Preparation:
-
Add 5 µL of the kinase/substrate solution to each well of a 384-well plate.
-
Add 1 µL of the compound library dilutions or this compound (positive control, final concentration 1 µM) to the respective wells.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 10 µL of Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader. The amount of ATP remaining is inversely correlated with kinase activity.
-
Data Analysis:
-
Normalize the data to the negative (DMSO) and positive (this compound) controls.
-
Calculate the percentage of kinase inhibition for each compound.
-
Determine the IC50 values for active compounds.
-
Conclusion
This compound is a versatile and potent tool for high-throughput screening in cancer research and drug discovery. The protocols outlined in this document provide a framework for identifying and characterizing novel compounds that target the cell cycle and associated signaling pathways. Proper assay design, optimization, and data analysis are critical for the success of any HTS campaign.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound induces apoptosis and reverses cisplatin resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular effects of this compound: a specific inhibitor of cyclin-dependent kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Cdc2/Cdk1 inhibitor, this compound, enhances the cytotoxic effects of taxol through Op18/stathmin in non-small cell lung cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The CDK inhibitor this compound induces neutrophil apoptosis and increases the turnover rate of Mcl‐1: potential role of p38‐MAPK in regulation of Mcl‐1 turnover - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Purvalanol A in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purvalanol A is a potent, cell-permeable inhibitor of cyclin-dependent kinases (CDKs), demonstrating high selectivity for CDK1 and CDK2.[1][2] By blocking the ATP-binding site of these kinases, this compound effectively arrests the cell cycle in the G1 and G2 phases, leading to an inhibition of cell proliferation and the induction of apoptosis.[3][4] These characteristics make this compound a valuable tool for in vivo studies in mouse models, particularly in the context of cancer research. It has been shown to enhance the anti-tumor efficacy of conventional chemotherapeutic agents like cisplatin (B142131) and to independently inhibit tumor growth in various xenograft models.[1][5]
This document provides detailed application notes and protocols for the in vivo administration of this compound in mouse models, summarizing key quantitative data, outlining experimental methodologies, and visualizing relevant biological pathways and workflows.
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Human Ovarian Cancer Xenograft Model
| Mouse Model | Cancer Cell Line | Treatment Group | Dosage (mg/kg) | Administration Route | Dosing Frequency | Outcome | Reference |
| BALB/c nude | SKOV3/DDP (cisplatin-resistant) | This compound | 25 | Intraperitoneal (i.p.) | Every 3 days for 6 total times | Reduced tumor volume and weight | [1] |
| BALB/c nude | SKOV3/DDP (cisplatin-resistant) | This compound + Cisplatin | 25 (this compound) + 5 (Cisplatin) | Intraperitoneal (i.p.) | Every 3 days for 6 total times | Significant reduction in tumor volume and weight compared to single-agent groups | [1] |
Table 2: In Vivo Efficacy of this compound in a Hepatocellular Carcinoma (HCC) Xenograft Model
| Mouse Model | Cancer Cell Line | Treatment Group | Dosage (mg/kg) | Administration Route | Dosing Frequency | Outcome | Reference |
| C57 mice | Not specified | This compound | Not specified | Not specified | Not specified | Significantly inhibited subcutaneous tumor growth | [5][6] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in Cancer Cells
Caption: this compound inhibits CDK1/2, leading to cell cycle arrest and apoptosis via p53 activation.
Experimental Workflow for In Vivo Efficacy Studies
Caption: Workflow for assessing this compound efficacy in a xenograft mouse model.
Experimental Protocols
Formulation of this compound for Intraperitoneal Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile phosphate-buffered saline (PBS) or 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Stock Solution Preparation:
-
Prepare a 10 mg/mL stock solution of this compound in 100% DMSO. For example, weigh 10 mg of this compound and dissolve it in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
Store the stock solution at -20°C for long-term storage.
-
-
Working Solution Preparation (for a 25 mg/kg dose in a 20 g mouse):
-
The typical injection volume for a mouse is 100-200 µL.
-
Calculate the required dose for one mouse: 25 mg/kg * 0.02 kg = 0.5 mg.
-
To prepare a working solution for injection, dilute the stock solution with sterile PBS or saline. To minimize DMSO toxicity, the final concentration of DMSO in the injected solution should be kept low (ideally ≤10%).
-
For a 100 µL injection volume, the final concentration of this compound should be 5 mg/mL (0.5 mg / 0.1 mL).
-
To achieve this, mix 50 µL of the 10 mg/mL stock solution with 50 µL of sterile PBS or saline. This results in a final DMSO concentration of 50%. While higher than ideal, this may be necessary for solubility. A tolerability study is recommended.
-
Alternatively, to achieve a lower DMSO concentration, a larger injection volume can be used, or a co-solvent system with agents like Tween 80 or Cremophor EL could be explored, though this requires further validation.
-
Prepare the working solution fresh on the day of injection.
-
-
Final Preparation:
-
Vortex the working solution thoroughly before drawing it into the syringe.
-
Ensure the solution is at room temperature before injection to minimize discomfort to the animal.
-
Xenograft Mouse Model and Treatment Administration
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NOD-SCID)
-
Cultured cancer cells (e.g., SKOV3/DDP)
-
Sterile PBS
-
Syringes (1 mL) and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Anesthetic (e.g., isoflurane)
-
Animal balance
Protocol:
-
Cell Preparation:
-
Harvest cancer cells from culture during their logarithmic growth phase.
-
Wash the cells with sterile PBS and perform a cell count.
-
Resuspend the cells in sterile PBS at a concentration of 1 x 10⁷ cells per 0.2 mL.[1]
-
-
Xenograft Implantation:
-
Anesthetize the mice according to approved institutional protocols.
-
Subcutaneously inject 0.2 mL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their length and width with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Width² x Length) / 2.
-
-
Treatment Initiation and Administration:
-
When the average tumor volume reaches a predetermined size (e.g., 50 mm³), randomize the mice into treatment groups.[1]
-
Administer the prepared this compound solution (or vehicle control) via intraperitoneal injection.
-
For a 25 mg/kg dose, inject the appropriate volume of the working solution.
-
Follow the predetermined dosing schedule (e.g., every 3 days).[1]
-
-
In-life Monitoring and Endpoint:
-
Monitor the body weight of the mice at least twice a week as an indicator of toxicity.
-
Observe the animals for any clinical signs of distress.
-
Continue treatment and monitoring until the study endpoint is reached (e.g., a specific tumor volume in the control group or a set number of days).[1]
-
Assessment of Efficacy and Toxicity
Efficacy Assessment:
-
Tumor Growth Inhibition: Compare the tumor volumes and weights of the treatment groups to the control group at the end of the study.
-
Immunohistochemistry (IHC): Analyze excised tumors for the expression of relevant biomarkers. For example, assess the levels of proteins involved in apoptosis (e.g., activated caspase-3), cell proliferation (e.g., Ki-67), and the specific signaling pathways affected by this compound (e.g., p-Akt, p-mTOR).[1]
-
Western Blotting: Analyze protein lysates from the tumors to quantify the expression of target proteins such as CDK1, p53, and Bcl-2.[5]
Toxicity Assessment:
-
Body Weight: Monitor for significant weight loss (typically >15-20%) in the treatment groups compared to the control group.
-
Clinical Observations: Record any adverse effects such as changes in posture, activity, or grooming.
-
Histopathology: At the end of the study, major organs (e.g., liver, kidneys, spleen) can be collected, fixed in formalin, and processed for histological examination to look for signs of toxicity.[5]
-
Serum Chemistry: Blood samples can be collected to analyze markers of liver (ALT, AST) and kidney (BUN, creatinine) function.
Conclusion
This compound is a valuable research tool for investigating the role of CDK1 and CDK2 in cancer biology and for preclinical evaluation of CDK inhibition as a therapeutic strategy. The protocols and data presented here provide a foundation for designing and executing in vivo studies using this compound in mouse models. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional guidelines for animal care and use. Careful consideration of the formulation and a thorough assessment of both efficacy and toxicity are crucial for obtaining reliable and reproducible results.
References
- 1. This compound induces apoptosis and reverses cisplatin resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Cellular effects of this compound: a specific inhibitor of cyclin-dependent kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Enhancing Taxol Cytotoxicity with Purvalanol A in Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxol® (paclitaxel) is a cornerstone chemotherapeutic agent for various malignancies, including non-small cell lung cancer (NSCLC).[1][2][3] Its mechanism of action involves the stabilization of microtubules, leading to mitotic arrest and subsequent apoptosis.[1][3][4][5] However, intrinsic and acquired resistance remains a significant clinical challenge.[6][7] Emerging evidence suggests that targeting cell cycle regulation can enhance the cytotoxic effects of Taxol. Purvalanol A, a potent and selective inhibitor of cyclin-dependent kinase 1 (CDK1), also known as Cdc2, has been identified as a promising agent in this regard.[6][8] This document provides a comprehensive overview of the synergistic effects of combining this compound with Taxol in NSCLC cells, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular mechanisms.
Quantitative Analysis of Synergistic Efficacy
The combination of this compound and Taxol has demonstrated a significant enhancement of anti-proliferative and pro-apoptotic effects in the NCI-H1299 NSCLC cell line. The data below, extracted from preclinical studies, quantifies this synergistic relationship.[7]
Table 1: Enhancement of Taxol-Induced Apoptosis by this compound in NCI-H1299 Cells
| Treatment Group | Apoptotic Ratio (%) |
| Taxol (100 nM) | 15.13 |
| Taxol (100 nM) + this compound (1 µM) | 19.65 |
| Taxol (100 nM) + this compound (5 µM) | 31.46 |
Data extracted from Chen et al., 2017.[7]
Table 2: Enhancement of Taxol-Induced Anti-Proliferative Effects by this compound in NCI-H1299 Cells
| Treatment Group | Relative Proliferation Ratio (%) at 24h | Relative Proliferation Ratio (%) at 48h | Relative Proliferation Ratio (%) at 72h |
| Taxol (100 nM) + this compound (1 µM) | 94.98 | 89.60 | 78.32 |
| Taxol (100 nM) + this compound (5 µM) | 80.53 | 59.01 | 41.12 |
Data extracted from Chen et al., 2017.[7]
Signaling Pathway and Mechanism of Action
This compound enhances Taxol's cytotoxicity by targeting the CDK1 signaling pathway.[6][7] Taxol treatment can lead to increased CDK1 activity, which is associated with drug resistance.[6] By inhibiting CDK1, this compound prevents the phosphorylation of downstream targets, including Oncoprotein 18 (Op18)/stathmin, a microtubule-destabilizing protein.[6][7] The combination therapy leads to decreased expression and phosphorylation of Op18/stathmin, further stabilizing microtubules and potentiating Taxol's effects.[6][7] This synergistic action also involves the downregulation of the anti-apoptotic protein Bcl-2 and the activation of the extrinsic cell death pathway through caspase-8 and caspase-3 activation.[6][7]
References
- 1. How Does Taxol Work: Uncovering its Mechanism and Effects [cancercenterforhealing.com]
- 2. youtube.com [youtube.com]
- 3. How Taxol/paclitaxel kills cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Paclitaxel - Wikipedia [en.wikipedia.org]
- 6. The Cdc2/Cdk1 inhibitor, this compound, enhances the cytotoxic effects of taxol through Op18/stathmin in non-small cell lung cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Purvalanol A solubility issues and solutions
Welcome to the technical support center for Purvalanol A. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges, particularly concerning solubility and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable and potent inhibitor of cyclin-dependent kinases (CDKs).[1] Its primary mechanism of action is the competitive inhibition of ATP binding to CDKs, which are crucial regulators of the cell cycle.[1] By inhibiting CDKs, this compound can induce cell cycle arrest, primarily in the G1 and G2 phases, and trigger apoptosis (programmed cell death) in various cancer cell lines.[1][2][3]
Q2: In which solvents is this compound soluble?
This compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol. It is considered insoluble in water. For most cell culture experiments, a concentrated stock solution is prepared in DMSO.
Q3: How should I store this compound and its stock solutions?
This compound powder should be stored at -20°C. Stock solutions prepared in DMSO can also be stored at -20°C or -80°C for extended periods. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q4: What are the primary cellular effects of this compound treatment?
Treatment of cells with this compound typically leads to:
-
Cell Cycle Arrest: Inhibition of CDK1 and CDK2 leads to a halt in cell cycle progression, most commonly at the G1/S and G2/M transitions.[3]
-
Apoptosis Induction: this compound can induce programmed cell death through mitochondria-mediated pathways.[4] This involves the modulation of Bcl-2 family proteins and the activation of caspases.[2][5]
-
Inhibition of Phosphorylation: A key downstream effect is the reduced phosphorylation of CDK substrates, such as the Retinoblastoma (Rb) protein.[3]
Solubility and Stock Solution Preparation
Proper preparation of this compound stock and working solutions is critical for experimental success and to avoid solubility-related issues.
Solubility Data
The following table summarizes the approximate solubility of this compound in common laboratory solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 38.89 - 60 | 100 - 154.28 |
| Ethanol | 10 - 19.45 | 25.71 - 50 |
| Water | Insoluble | Insoluble |
Note: Solubility can vary slightly between different batches of the compound.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Warm the Vial: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculate the Required Volume of DMSO: Based on the molecular weight of this compound (388.89 g/mol ) and the amount of powder, calculate the volume of DMSO needed for a 10 mM stock solution. For example, to prepare a 10 mM stock solution from 1 mg of this compound, you would add 257 µL of DMSO.
-
Dissolve the Compound: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Ensure Complete Dissolution: Vortex the solution thoroughly. If necessary, gentle warming in a 37°C water bath or brief sonication can aid in complete dissolution. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C.
Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound.
Issue 1: Precipitation of this compound in Cell Culture Medium
Cause: this compound has very low solubility in aqueous solutions like cell culture media. Rapid dilution of a concentrated DMSO stock directly into the medium can cause the compound to precipitate.
Solution:
-
Stepwise Dilution: Avoid adding a small volume of highly concentrated stock directly to a large volume of media. Instead, perform one or more intermediate dilution steps.
-
Pre-warm Solutions: Warm both the cell culture medium and the this compound stock solution to 37°C before dilution.[6]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is low, typically below 0.5%, to minimize solvent toxicity and reduce the risk of precipitation.[7]
-
Rapid Mixing: When adding the this compound solution to the medium, mix or swirl the medium gently to ensure rapid and even dispersion.
-
Prepare Freshly: Prepare the final working solution of this compound in the culture medium immediately before adding it to the cells.
Caption: Workflow for preparing and troubleshooting this compound working solutions.
Issue 2: Lack of Expected Biological Effect
Cause: The absence of an expected phenotype (e.g., cell cycle arrest, apoptosis) could be due to several factors.
Solutions:
-
Confirm Compound Potency: Ensure the this compound stock solution has been stored correctly and has not degraded. If in doubt, use a fresh vial or batch of the compound.
-
Cell Line Specificity: The sensitivity to CDK inhibitors can vary significantly between different cell lines. The targeted CDKs may not be the primary drivers of cell cycle progression in your specific cell model.
-
Dose and Time Dependence: The effect of this compound is dose- and time-dependent.[8] It may be necessary to perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your cell line.
-
Check for Off-Target Effects: At higher concentrations, this compound may have off-target effects. For example, it has been shown to also inhibit c-Src.[9] Consider using lower concentrations or comparing its effects with other, more specific CDK inhibitors.
Signaling Pathways
This compound exerts its effects by inhibiting key regulators of the cell cycle and apoptosis.
This compound and Cell Cycle Regulation
This compound primarily targets CDK1/Cyclin B and CDK2/Cyclin E/A complexes. Inhibition of these complexes prevents the phosphorylation of key substrates, such as the Retinoblastoma protein (Rb), leading to cell cycle arrest in G1 and G2 phases.
Caption: this compound-mediated inhibition of the cell cycle.
This compound and Apoptosis Induction
This compound can induce apoptosis through the intrinsic, mitochondria-mediated pathway. This involves the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic caspases. It can also upregulate polyamine catabolic enzymes, contributing to apoptosis.
Caption: Simplified pathway of this compound-induced apoptosis.
Experimental Protocol: Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Preparation of this compound Working Solutions:
-
Prepare a series of dilutions of this compound from your DMSO stock solution in complete cell culture medium.
-
Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (medium with DMSO only). A typical final DMSO concentration is 0.1%.
-
-
Treatment: Remove the overnight culture medium and replace it with the medium containing the various concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. This compound is a strong apoptotic inducer via activating polyamine catabolic pathway in MCF-7 estrogen receptor positive breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular effects of this compound: a specific inhibitor of cyclin-dependent kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CDK inhibitors induce mitochondria-mediated apoptosis through the activation of polyamine catabolic pathway in LNCaP, DU145 and PC3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound enhances cell killing by inhibiting up-regulation of CDC2 kinase activity in tumor cells irradiated with high doses of X rays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Purvalanol A Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Purvalanol A in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, cell-permeable inhibitor of cyclin-dependent kinases (CDKs).[1] It primarily targets CDK1, CDK2, and CDK5, leading to cell cycle arrest in the G1 and G2 phases, thereby inhibiting cell proliferation.[2] It has also been shown to inhibit c-Src, a non-receptor tyrosine kinase often hyperactivated in cancer.[3][4]
Q2: In which cancer cell lines has this compound shown efficacy?
This compound has demonstrated anti-proliferative and apoptotic effects in a variety of human cancer cell lines, including:
-
Breast cancer (MCF-7, MDA-MB-231)[1]
-
Non-small cell lung cancer (NCI-H522)[5]
-
Gastric cancer (MKN45, MKN28)[8]
Q3: What are the typical working concentrations for this compound in cell culture?
The effective concentration of this compound can vary significantly between cell lines. While the average GI50 (concentration for 50% growth inhibition) across the NCI-60 panel of human tumor cell lines is approximately 2 µM, some cell lines show much higher sensitivity, with GI50 values as low as 76 nM.[5] For initial experiments, a dose-response curve ranging from 0 to 100 µM is often used.[1]
Troubleshooting Guide: this compound Resistance
This guide addresses common issues of reduced sensitivity or acquired resistance to this compound during in vitro experiments.
Issue 1: Decreased or No Observed Efficacy of this compound
If you observe a lack of response to this compound in a typically sensitive cell line, consider the following troubleshooting steps.
Potential Cause 1: Reagent Quality and Handling
-
Solution Preparation: this compound is soluble in DMSO and ethanol (B145695).[1] Ensure it is fully dissolved before adding to cell culture media. Use fresh DMSO, as moisture absorption can reduce solubility.[1]
-
Storage: Store the stock solution at +4°C or as recommended by the supplier.
Potential Cause 2: Sub-optimal Experimental Conditions
-
Cell Seeding Density: Ensure a consistent and appropriate cell seeding density. High cell density can sometimes mask the anti-proliferative effects of a drug.
-
Incubation Time: A 24-hour incubation is a common starting point, but longer exposure (e.g., 48-72 hours) may be necessary to observe significant effects.[1][2]
Experimental Workflow for Validating Drug Activity
Caption: Workflow for validating this compound activity.
Issue 2: Acquired Resistance to this compound
If your cell line initially responds to this compound but develops resistance over time, this suggests the activation of bypass signaling pathways.
Potential Mechanism 1: Upregulation of Alternative CDKs or Cyclins
Cancer cells can sometimes overcome the inhibition of specific CDKs by upregulating others. For instance, resistance to CDK4/6 inhibitors has been linked to the amplification of Cyclin E1 (CCNE1), which activates CDK2, providing a bypass mechanism.[9][10]
-
Troubleshooting Strategy:
-
Western Blot Analysis: Profile the expression levels of key cell cycle proteins (CDK1, CDK2, CDK4, Cyclin B, Cyclin E, Cyclin D1) in both sensitive and resistant cells. An increase in CDK4 or Cyclin D1 in resistant cells might indicate a switch in CDK dependency.
-
Combination Therapy: Consider co-treatment with an inhibitor of the upregulated CDK. For example, if CDK4 is upregulated, a CDK4/6 inhibitor like Palbociclib could be tested in combination with this compound.
-
Potential Mechanism 2: Activation of Parallel Pro-Survival Pathways
Resistance to CDK inhibitors can also arise from the activation of parallel signaling pathways that promote cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[9][11]
-
Troubleshooting Strategy:
-
Phospho-Protein Array/Western Blot: Analyze the activation status (phosphorylation) of key proteins in pro-survival pathways (e.g., Akt, mTOR, ERK) in resistant versus sensitive cells.
-
Combination Therapy: If a pathway is hyperactivated in resistant cells, test the efficacy of combining this compound with an inhibitor of that pathway (e.g., a PI3K inhibitor or an mTOR inhibitor). A combination of a CDK4/6 inhibitor, hormone therapy, and a PI3K inhibitor has shown promise in overcoming resistance in ER-positive breast cancer.[9]
-
Signaling Pathway of CDK Inhibition and Potential Resistance
Caption: CDK inhibition and potential bypass resistance pathways.
Data and Protocols
Table 1: Inhibitory Activity of this compound
| Target | IC50 Value | Reference |
| cdc2-cyclin B | 4 nM | [1] |
| cdk2-cyclin E | 35 nM | [1] |
| cdk2-cyclin A | 70 nM | [1] |
| cdk5-p35 | 75 nM | [5] |
| cdk4-cyclin D1 | 850 nM | [1] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is adapted from standard cell viability assay procedures.[1][10]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Treat cells with a serial dilution of this compound (and/or a combination agent). Include a vehicle-only control (e.g., DMSO). Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate at 37°C for 4 hours.
-
Solubilization: Add 100 µL of DMSO to each well to solubilize the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration.
Protocol 2: Western Blotting for Cell Cycle and Survival Proteins
This protocol is a general guide for analyzing protein expression changes.[10][12]
-
Cell Lysis: Treat sensitive and resistant cells with this compound for 24-48 hours. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., CDK2, Cyclin E, p-Akt, Akt, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity relative to a loading control (e.g., β-actin).
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This method quantifies DNA content to determine the distribution of cells across the cell cycle phases.[10]
-
Cell Treatment and Harvesting: Treat cells with this compound for 24 hours. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases. A successful G1 or G2 arrest will show an accumulation of cells in those respective phases.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Cellular effects of this compound: a specific inhibitor of cyclin-dependent kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. This compound, a CDK inhibitor, effectively suppresses Src-mediated transformation by inhibiting both CDKs and c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound induces apoptosis and reverses cisplatin resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces apoptosis and reverses cisplatin resistance in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound enhances cell killing by inhibiting up-regulation of CDC2 kinase activity in tumor cells irradiated with high doses of X rays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cancernetwork.com [cancernetwork.com]
- 10. benchchem.com [benchchem.com]
- 11. targetedonc.com [targetedonc.com]
- 12. The CDK inhibitor this compound induces neutrophil apoptosis and increases the turnover rate of Mcl‐1: potential role of p38‐MAPK in regulation of Mcl‐1 turnover - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Purvalanol A experiments
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Purvalanol A. The information is designed to address common issues and inconsistencies encountered during experimentation, ensuring more reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, cell-permeable inhibitor of cyclin-dependent kinases (CDKs).[1] It functions as an ATP-competitive inhibitor, binding to the ATP pocket of CDKs and preventing the phosphorylation of their substrates.[2] This inhibition primarily targets CDK1, CDK2, and CDK5, leading to cell cycle arrest at the G1/S and G2/M transitions.[3]
Q2: I am observing significant variability in the IC50 values for this compound between experiments. What are the potential causes?
Inconsistent IC50 values are a common challenge and can stem from several factors:
-
Cell Line Variability: Different cell lines exhibit varying sensitivities to this compound due to differences in CDK expression levels, cell permeability, or the presence of drug efflux pumps.[2]
-
Compound Solubility and Stability: this compound is soluble in DMSO and ethanol (B145695) but insoluble in water.[4][5] Improperly dissolved or degraded compound can lead to inaccurate effective concentrations. Always prepare fresh dilutions from a properly stored stock solution.
-
Assay Conditions: Variations in cell seeding density, treatment duration, and the specific viability assay used (e.g., MTT, CellTiter-Glo) can all influence the outcome.[2] Maintaining consistency in these parameters is crucial.
-
Off-Target Effects: At higher concentrations, this compound may inhibit other kinases, which can contribute to its cytotoxic effects and lead to variability in results.[6][7]
Q3: What are the known off-target effects of this compound?
While this compound is a potent CDK inhibitor, it has been shown to affect other signaling pathways, particularly at higher concentrations. A notable off-target is the non-receptor tyrosine kinase c-Src.[7][8] Inhibition of c-Src can contribute to the anti-proliferative effects of this compound. Additionally, it has been observed to activate p38-MAPK, which can influence cellular processes like apoptosis.[6]
Q4: How should I prepare and store this compound stock solutions?
For optimal stability, this compound stock solutions should be prepared in high-quality, anhydrous DMSO at a concentration of up to 100 mM.[4] It is also soluble in ethanol up to 50 mM.[4] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for up to one year or at -80°C for up to two years.[9] When preparing working solutions, dilute the DMSO stock in a fresh cell culture medium, ensuring the final DMSO concentration does not exceed a level that affects cell viability (typically <0.1%).
Data Presentation
Table 1: Inhibitory Activity of this compound against Cyclin-Dependent Kinases
| CDK/Cyclin Complex | IC50 (nM) |
| cdc2 (CDK1)/cyclin B | 4 |
| cdk2/cyclin E | 35 |
| cdk2/cyclin A | 70 |
| cdk4/cyclin D1 | 850 |
| cdk5/p35 | 75 |
Data compiled from multiple sources.[1][10]
Table 2: Growth Inhibition (GI50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 |
| KM12 | Colon Cancer | 76 nM |
| NCI-H522 | Non-Small Cell Lung Cancer | 347 nM |
| CCRF-CEM | Leukemia | 7.4 µM |
| G-361 | Melanoma | 24 µM |
| SKOV3 | Ovarian Cancer | 19.69 µM (24h), 9.06 µM (48h) |
| SKOV3/DDP (cisplatin-resistant) | Ovarian Cancer | 15.92 µM (24h), 4.60 µM (48h) |
| MCF-7 | Breast Cancer | ~50% viability loss at 100 µM (24h) |
| MDA-MB-231 | Breast Cancer | ~32% viability loss at 100 µM (24h) |
| MKN45 | Gastric Cancer | Effective at 20 µM |
| MKN28 | Gastric Cancer | Effective at 20 µM |
Data compiled from multiple sources.[1][11][12]
Mandatory Visualizations
Caption: this compound inhibits CDKs, leading to cell cycle arrest.
Caption: A logical workflow for troubleshooting inconsistent results.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on cell viability.
Materials:
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Method:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing the inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.[13][14]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 or GI50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
This compound
-
6-well cell culture plates
-
PBS
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Method:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, then collect them by centrifugation.
-
Fixation: Wash the cells with PBS and then fix them by adding cold 70% ethanol dropwise while vortexing. Incubate on ice for at least 2 hours or overnight at 4°C.[15]
-
Staining: Wash the fixed cells with PBS and then resuspend them in PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
Protocol 3: Western Blot Analysis of CDK Pathway Proteins
This protocol is for assessing the effect of this compound on the expression and phosphorylation of key cell cycle proteins.
Materials:
-
This compound
-
Cell culture dishes
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Rb, anti-Cyclin B1, anti-CDK1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Method:
-
Cell Treatment and Lysis: Treat cells with this compound as desired. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.[5]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[16]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cellular effects of this compound: a specific inhibitor of cyclin-dependent kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound, a CDK inhibitor, effectively suppresses Src-mediated transformation by inhibiting both CDKs and c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Common Pitfalls in Cell-Based Potency Bioassays and How to Avoid Them in Real-World Labs – BiologicsGuide – CMC Development, GMP Systems & ATMP Manufacturing Insights [biologicsguide.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound enhances cell killing by inhibiting up-regulation of CDC2 kinase activity in tumor cells irradiated with high doses of X rays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. cyrusbio.com.tw [cyrusbio.com.tw]
- 15. cancer.wisc.edu [cancer.wisc.edu]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Purvalanol A Incubation Time for Apoptosis Induction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Purvalanol A incubation time to induce apoptosis in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in inducing apoptosis?
A1: this compound is a potent cyclin-dependent kinase (CDK) inhibitor that primarily targets CDK1, CDK2, and CDK5.[1] By inhibiting these kinases, this compound arrests the cell cycle, typically at the G2/M phase.[1] This cell cycle arrest, coupled with the downregulation of key anti-apoptotic proteins such as Mcl-1, Bcl-2, Bcl-xL, and survivin, leads to the activation of the intrinsic apoptotic pathway.[2][3][4] this compound has also been shown to inhibit the JAK2/STAT3 signaling pathway and RNA polymerase II, contributing to the downregulation of these anti-apoptotic proteins.[3][4] In some cell types, it can also induce apoptosis through the generation of reactive oxygen species (ROS) and modulation of the Akt/mTOR pathway.[5]
Q2: What is a typical starting concentration and incubation time for this compound to induce apoptosis?
A2: A common starting concentration for this compound is in the range of 10-30 µM.[2] Incubation times can vary significantly depending on the cell line and experimental goals, ranging from 6 hours to 72 hours or longer.[2][3] For initial experiments, treating cells with 15-20 µM this compound for 24 to 48 hours is a reasonable starting point.[5][6]
Q3: How does the optimal incubation time for this compound vary between different cell lines?
A3: The optimal incubation time is highly cell-line dependent. Some cells, like human neutrophils, undergo rapid apoptosis within 6 hours of treatment due to their reliance on the short-lived anti-apoptotic protein Mcl-1.[2] In contrast, many cancer cell lines may require longer incubation periods (24-72 hours) to exhibit significant apoptosis.[3][5] It is crucial to perform a time-course experiment for your specific cell line to determine the optimal incubation period.
Q4: Can this compound be used in combination with other drugs?
A4: Yes, this compound has been shown to synergize with other chemotherapeutic agents. For example, it can enhance the cytotoxic effects of cisplatin (B142131) in ovarian cancer cells and taxol in non-small cell lung cancer cells.[5][7] When used in combination, the optimal incubation time and concentration of this compound may need to be re-evaluated.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no apoptosis observed after treatment. | Suboptimal Incubation Time: The incubation period may be too short for apoptosis to be induced and become detectable. | Perform a time-course experiment, testing a range of incubation times (e.g., 6, 12, 24, 48, 72 hours). |
| Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit CDKs and trigger apoptosis. | Perform a dose-response experiment with a range of concentrations (e.g., 5, 10, 20, 40 µM). | |
| Cell Line Resistance: The cell line may be inherently resistant to this compound-induced apoptosis. | Consider the expression levels of anti-apoptotic proteins in your cell line. You may need to use a higher concentration or a longer incubation time. Combination therapy with other agents could also be explored. | |
| Incorrect Apoptosis Assay: The chosen assay may not be sensitive enough or may be detecting a late-stage apoptotic event. | Use a combination of apoptosis assays that detect different stages of apoptosis (e.g., Annexin V for early apoptosis and TUNEL or caspase activity for later stages).[8] | |
| High levels of necrosis instead of apoptosis. | Excessively High Concentration: Very high concentrations of this compound can lead to off-target effects and cytotoxicity, resulting in necrosis. | Reduce the concentration of this compound used in your experiment. |
| Prolonged Incubation: Extended incubation times can lead to secondary necrosis of apoptotic cells. | Shorten the incubation period and harvest cells at an earlier time point. | |
| Inconsistent results between experiments. | Cell Culture Variability: Differences in cell confluency, passage number, or serum concentration can affect the cellular response to this compound. | Standardize your cell culture conditions, including seeding density, passage number, and media composition. |
| Reagent Instability: this compound, like many small molecules, can degrade over time if not stored properly. | Ensure this compound is stored correctly (typically at -20°C) and prepare fresh stock solutions regularly. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Incubation Time (hours) | IC50 (µM) | Reference |
| SKOV3 | 24 | 19.690 | [5] |
| SKOV3 | 48 | 9.062 | [5] |
| SKOV3/DDP | 24 | 15.920 | [5] |
| SKOV3/DDP | 48 | 4.604 | [5] |
| HT29 | Not Specified | Not Specified | [9] |
| SW480 | Not Specified | Not Specified | [9] |
| MCF-7 | 24 | Induces 50% viability loss | [9] |
| MDA-MB-231 | 24 | Less sensitive than MCF-7 | [9] |
| HCT116 | 24 | ~15 (causes 25% viability loss) | |
| HCT116 | 48 | ~15 (causes 40% viability loss) |
Table 2: Effective Concentrations and Incubation Times for Apoptosis Induction
| Cell Line | Concentration (µM) | Incubation Time (hours) | Observed Effect | Reference |
| Human Neutrophils | 20-30 | 6 | Maximal apoptosis | [2] |
| Human Neutrophils | 30 | 2, 4, 6 | Accelerated Mcl-1 loss and apoptosis | [2] |
| MKN45 | 30 | 3, 12 | Inhibition of STAT3 phosphorylation, mitochondrial dysfunction | [3][4] |
| Adrenal Cancer Cells | 20 | 24, 48, 72 | Apoptosis induction | [3] |
| SKOV3 & SKOV3/DDP | 8 | 24 | Apoptosis induction (in combination with cisplatin) | [5] |
| MKN45 & MKN28 | 20 | Not Specified | Enhanced radiation-induced apoptosis | [6] |
| HCT116 | 15 | 12, 24, 48 | 2.5 to 5.5-fold increase in apoptosis | |
| HTLV-1 infected T-cells | Not Specified | 48 | Growth inhibition and apoptosis | [10] |
Experimental Protocols
Protocol 1: Time-Course Analysis of this compound-Induced Apoptosis by Flow Cytometry
-
Cell Seeding: Seed your cells of interest in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency by the end of the experiment.
-
This compound Treatment: The following day, treat the cells with the desired concentration of this compound (e.g., 15 µM). Include a vehicle control (e.g., DMSO) at the same final concentration as the drug-treated wells.
-
Incubation: Incubate the cells for various time points (e.g., 6, 12, 24, 48, and 72 hours).
-
Cell Harvesting: At each time point, harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE™ Express to minimize cell damage.
-
Staining: Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) or another viability dye according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Incubate the cells in the dark for 15 minutes at room temperature. Analyze the samples on a flow cytometer within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.
Protocol 2: Western Blot Analysis of Apoptosis-Related Proteins
-
Cell Treatment and Lysis: Following treatment with this compound for the desired incubation times, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved Caspase-3, PARP, Mcl-1, Bcl-2) overnight at 4°C.
-
Detection: The next day, wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: this compound signaling pathway to apoptosis.
Caption: Workflow for optimizing incubation time.
References
- 1. benchchem.com [benchchem.com]
- 2. The CDK inhibitor this compound induces neutrophil apoptosis and increases the turnover rate of Mcl‐1: potential role of p38‐MAPK in regulation of Mcl‐1 turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound induces apoptosis and downregulation of antiapoptotic proteins through abrogation of phosphorylation of JAK2/STAT3 and RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis and reverses cisplatin resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound enhances cell killing by inhibiting up-regulation of CDC2 kinase activity in tumor cells irradiated with high doses of X rays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Cdc2/Cdk1 inhibitor, this compound, enhances the cytotoxic effects of taxol through Op18/stathmin in non-small cell lung cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comprehensive guide to apoptosis detection [absin.net]
- 9. selleckchem.com [selleckchem.com]
- 10. Two specific drugs, BMS-345541 and this compound induce apoptosis of HTLV-1 infected cells through inhibition of the NF-kappaB and cell cycle pathways - PMC [pmc.ncbi.nlm.nih.gov]
Purvalanol A Experimental Technical Support Center
Welcome to the Purvalanol A Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their experiments involving the potent cyclin-dependent kinase (CDK) inhibitor, this compound. Here you will find answers to frequently asked questions, detailed experimental protocols, and data to ensure the success of your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Compound Handling and Preparation
Question 1: I'm having trouble dissolving this compound. What is the recommended procedure for preparing a stock solution?
Answer:
This compound is known to have low solubility in aqueous solutions but is soluble in organic solvents like DMSO and ethanol (B145695).[1][2] Issues with solubility are a common challenge and can significantly impact experimental outcomes.
Troubleshooting Steps:
-
Solvent Choice: The recommended solvent for creating a stock solution is high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[2] Water-absorbent DMSO can reduce the solubility of this compound.[2] Ethanol can also be used, but DMSO generally allows for higher concentrations.[2]
-
Pre-use Preparation: Before opening the vial of this compound powder, allow it to equilibrate to room temperature for at least 30 minutes. This prevents the condensation of moisture, which can affect solubility and compound stability.
-
Dissolution Technique:
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve your desired stock concentration (e.g., 10 mM or 100 mM).
-
Vortex the solution thoroughly.
-
If the compound does not fully dissolve, gentle warming in a water bath (not exceeding 37°C) and/or sonication can aid in dissolution.
-
-
Storage of Stock Solution:
Question 2: My this compound stock solution appears to have precipitated after thawing. What should I do?
Answer:
Precipitation of this compound from a stock solution upon thawing can occur, especially with repeated freeze-thaw cycles or if the storage temperature fluctuated.
Troubleshooting Steps:
-
Re-dissolving: Gently warm the vial in a 37°C water bath and vortex until the precipitate is fully dissolved.
-
Fresh Preparation: If the precipitate does not re-dissolve, it is recommended to prepare a fresh stock solution.
-
Proper Dilution: When preparing your working solution, ensure that the final concentration of DMSO in your cell culture media is low (typically less than 0.1%) to prevent precipitation and minimize solvent-induced cytotoxicity.
Cell-Based Assay Issues
Question 3: I am not observing the expected level of cell cycle arrest or apoptosis in my cell line treated with this compound.
Answer:
Several factors can contribute to a lack of expected biological response to this compound treatment. These can range from issues with the compound itself to the specific characteristics of your cell line and experimental setup.
Troubleshooting Steps:
-
Verify Compound Activity:
-
Positive Control: Use a cell line known to be sensitive to this compound (e.g., MCF-7, HT29, or SW480 cells) as a positive control to confirm the bioactivity of your compound stock.[2]
-
Fresh Stock: If you suspect your stock solution may have degraded, prepare a fresh one.
-
-
Optimize Concentration and Incubation Time:
-
Dose-Response: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. The effective concentration of this compound can vary significantly between cell lines.[1][2]
-
Time-Course: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration for observing the desired effect.
-
-
Cell Line Specifics:
-
CDK Dependence: The sensitivity of a cell line to this compound is dependent on its reliance on the CDKs that the inhibitor targets (primarily CDK1, CDK2, and CDK5). Cell lines with alterations in cell cycle regulation may exhibit different sensitivities.
-
Drug Efflux Pumps: Some cell lines may express high levels of drug efflux pumps (e.g., P-glycoprotein), which can reduce the intracellular concentration of this compound.
-
-
Experimental Conditions:
-
Cell Density: Ensure that you are seeding your cells at an appropriate density. Overly confluent or sparse cultures can respond differently to treatment.
-
Serum Concentration: The concentration of fetal bovine serum (FBS) in your culture medium can sometimes interfere with the activity of small molecule inhibitors. Consider if your serum batch or concentration could be a factor.
-
Question 4: I am observing high levels of cytotoxicity even at low concentrations of this compound.
Answer:
While this compound is expected to induce cell death in cancer cells, excessive cytotoxicity at low concentrations might indicate an issue with your experimental setup or interpretation.
Troubleshooting Steps:
-
DMSO Control: Ensure you have a vehicle control (cells treated with the same concentration of DMSO as your highest this compound dose) to account for any solvent-induced toxicity.
-
Concentration Range: Re-evaluate your dilution calculations to ensure accuracy. It is advisable to perform a broad dose-response curve to identify the cytotoxic threshold for your specific cell line.
-
Cell Line Sensitivity: Your cell line may be particularly sensitive to CDK inhibition. Research the known sensitivity of your cell line to similar compounds.
-
Assay Timing: Assess cytotoxicity at earlier time points. The observed toxicity may be a result of prolonged exposure.
Biochemical Assay Issues (e.g., Western Blot)
Question 5: My Western blot results for downstream targets of CDKs (e.g., phosphorylated Rb) are inconsistent or show no change after this compound treatment.
Answer:
Western blotting for signaling pathway components requires careful optimization. Inconsistent results can arise from various steps in the protocol.
Troubleshooting Steps:
-
Positive and Negative Controls:
-
Positive Control: Use lysates from a sensitive cell line where this compound is known to modulate the target of interest.
-
Negative Control: Include an untreated sample and a vehicle (DMSO) control.
-
-
Antibody Validation: Ensure your primary antibody is specific and validated for the target protein and the application (Western blot).
-
Loading Controls: Always use a reliable loading control (e.g., β-actin, GAPDH) to ensure equal protein loading between lanes.
-
Time Course of Treatment: The phosphorylation status of proteins can change rapidly. Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to capture the peak of the inhibitory effect.
-
Protein Extraction: Use appropriate lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation status of your target proteins.
-
General Western Blot Troubleshooting: Refer to standard Western blot troubleshooting guides for issues like high background, weak signal, or non-specific bands.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies.
Table 1: IC50 Values of this compound for Various Cyclin-Dependent Kinases
| Kinase Complex | IC50 (nM) | Reference |
| cdc2-cyclin B | 4 | [2] |
| cdk2-cyclin A | 70 | [2] |
| cdk2-cyclin E | 35 | [2] |
| cdk4-cyclin D1 | 850 | [2] |
| cdk5-p35 | 75 | [3] |
Table 2: Effective Concentrations of this compound in Various Cell Lines
| Cell Line | Assay | Concentration Range | Observed Effect | Reference |
| MCF-7 (Breast Cancer) | Cell Viability | 0-100 µM | Dose-dependent decrease in viability | [2] |
| MDA-MB-231 (Breast Cancer) | Cell Viability | 0-100 µM | Less sensitive than MCF-7 | [2] |
| HT29 (Colon Cancer) | Anchorage-Independent Growth | Not specified | Strong inhibition | [2] |
| SW480 (Colon Cancer) | Anchorage-Independent Growth | Not specified | Strong inhibition | [2] |
| SKOV3 (Ovarian Cancer) | Cell Viability | 0-64 µM | Dose- and time-dependent loss of viability | [4] |
| SKOV3/DDP (Cisplatin-Resistant Ovarian Cancer) | Cell Viability | 0-64 µM | Dose- and time-dependent loss of viability | [4] |
| NCI-H1299 (Non-Small Cell Lung Cancer) | Apoptosis Enhancement | Not specified | Enhanced taxol-induced apoptosis | [5] |
| Neutrophils | Apoptosis | Up to 30 µM | Induction of apoptosis | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature for at least 30 minutes.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Vortex the solution vigorously for 2-5 minutes.
-
If necessary, place the vial in a water bath sonicator for 10-15 minutes or until the compound is fully dissolved.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Cell Viability Assay (MTT Assay)
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. Include a vehicle control (medium with DMSO at the same final concentration as the highest this compound dose).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation with MTT, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the chosen duration.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Visualizations
Signaling Pathway Diagrams
Caption: Mechanism of this compound-induced cell cycle arrest.
Caption: General experimental workflow for studying the effects of this compound.
Caption: A logical approach to troubleshooting this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound induces apoptosis and reverses cisplatin resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Cdc2/Cdk1 inhibitor, this compound, enhances the cytotoxic effects of taxol through Op18/stathmin in non-small cell lung cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The CDK inhibitor this compound induces neutrophil apoptosis and increases the turnover rate of Mcl‐1: potential role of p38‐MAPK in regulation of Mcl‐1 turnover - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Purvalanol A in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Purvalanol A in experimental setups.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder and stock solutions to ensure stability?
A1: Proper storage is critical to maintaining the integrity of this compound. For the solid powder, long-term storage at -20°C is recommended, which can ensure stability for up to three years.[1] Some suppliers also indicate that storage at +4°C is acceptable for shorter periods.[2][3][4][5][6][7]
For stock solutions, it is best to aliquot the dissolved this compound into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C, where they can remain stable for up to a year. For shorter-term storage, -20°C is suitable for up to one month.[1]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol (B145695). It is soluble in DMSO up to 100 mM and in ethanol up to 50 mM.[2][3][5][7] For cell culture experiments, it is common to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in the aqueous culture medium. Ensure the final DMSO concentration in your experiment is low, typically less than 0.5%, to avoid solvent-induced cellular toxicity.[8] It is important to use anhydrous, high-purity DMSO, as moisture can reduce the solubility of this compound.[1]
Q3: Is this compound stable in aqueous solutions and cell culture media?
A3: this compound has limited stability in aqueous solutions. It is sparingly soluble in aqueous buffers, and it is not recommended to store aqueous solutions for more than one day.[9] For cell-based assays, prepare fresh dilutions of this compound in your cell culture medium from a frozen DMSO stock immediately before each experiment. The stability in cell culture media can be influenced by factors such as pH and the presence of media components.
Q4: My experimental results with this compound are inconsistent. What could be the cause?
A4: Inconsistent results can arise from several factors related to the stability and handling of this compound:
-
Degradation of Stock Solution: Repeated freeze-thaw cycles or improper storage of the stock solution can lead to degradation. Ensure you are using aliquoted, properly stored stock solutions.
-
Precipitation in Media: Due to its limited aqueous solubility, this compound can precipitate in cell culture media, especially at higher concentrations. This reduces the effective concentration and leads to variability. Visually inspect your media for any signs of precipitation after adding this compound.
-
pH Sensitivity: As a purine (B94841) derivative, this compound may be susceptible to pH-dependent hydrolysis. Ensure the pH of your experimental buffers and media is consistent between experiments.
-
Photostability: While specific data is limited, purine-based compounds can be sensitive to light. It is good practice to minimize the exposure of this compound solutions to direct light.
-
Cell Line Variability: Different cell lines can exhibit varying sensitivity to this compound due to differences in cell permeability, expression levels of target CDKs, or the presence of drug efflux pumps.[2]
Q5: Are there any known off-target effects of this compound?
A5: While this compound is a potent inhibitor of cyclin-dependent kinases (CDKs), particularly CDK1, CDK2, and CDK5, it can also inhibit other kinases at higher concentrations, which may lead to off-target effects.[10][11] When interpreting unexpected phenotypes, consider the possibility of off-target activities, especially when using high concentrations of the inhibitor.
Troubleshooting Guides
Issue 1: Reduced or No Activity of this compound in Cell-Based Assays
| Potential Cause | Troubleshooting Step |
| Degraded this compound | Prepare a fresh stock solution from powder. If using an existing stock, verify its integrity by comparing its activity to a new, freshly prepared stock. |
| Inaccurate Concentration | Verify the calculations for your dilutions. Use calibrated pipettes to ensure accurate liquid handling. |
| Precipitation in Media | Prepare the final dilution in pre-warmed media and use it immediately. Consider lowering the final concentration or the final DMSO percentage. |
| Cell Line Resistance | Confirm that your cell line expresses the target CDKs (CDK1, CDK2) at sufficient levels. Consider testing a different cell line known to be sensitive to CDK inhibitors. |
| Incorrect Assay Timing | Optimize the treatment duration. The effects of this compound on cell cycle arrest or apoptosis may be time-dependent. |
Issue 2: High Variability Between Replicate Wells or Experiments
| Potential Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding and use appropriate techniques to avoid edge effects in multi-well plates. |
| Inconsistent Drug Addition | Add this compound to all wells in the same manner and at the same time point. Use a multichannel pipette for better consistency in multi-well plates. |
| Fluctuations in Incubator Conditions | Ensure stable temperature and CO2 levels in your incubator, as these can affect cell growth and drug activity. |
| Contamination | Regularly check your cell cultures for microbial contamination, which can significantly impact experimental outcomes. |
Data Presentation
Table 1: Solubility and Recommended Storage of this compound
| Parameter | Value | Source |
| Solubility in DMSO | up to 100 mM | [2][3][5][7] |
| Solubility in Ethanol | up to 50 mM | [2][3][5][7] |
| Solubility in Water | Insoluble | [1] |
| Storage of Solid Powder | -20°C (long-term) or +4°C (short-term) | [1][2][3][4][5][6][7] |
| Storage of Stock Solution (in DMSO) | -80°C (up to 1 year) or -20°C (up to 1 month) | [1] |
| Storage of Aqueous Solution | Not Recommended (use immediately) | [9] |
Table 2: IC50 Values of this compound for Various Cyclin-Dependent Kinases
| Target CDK | IC50 (nM) | Source |
| cdc2-cyclin B (CDK1) | 4 | [1][10] |
| cdk2-cyclin E | 35 | [1][10] |
| cdk2-cyclin A | 70 | [1][10] |
| cdk5-p35 | 75 | [10] |
| cdk4-cyclin D1 | 850 | [1][10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in pre-warmed cell culture medium from a frozen stock solution immediately before use.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: this compound inhibits CDK complexes, leading to cell cycle arrest.
Caption: General workflow for experiments using this compound.
Caption: A logical approach to troubleshooting inconsistent results.
References
- 1. Kinetics and mechanism of the acid-catalyzed hydrolysis of a hypermodified nucleoside wyosine and its 5'-monophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aminer.cn [aminer.cn]
- 4. selleckchem.com [selleckchem.com]
- 5. The CDK inhibitor this compound induces neutrophil apoptosis and increases the turnover rate of Mcl‐1: potential role of p38‐MAPK in regulation of Mcl‐1 turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Degradation of Purines and Pyrimidines by Microorganisms | Semantic Scholar [semanticscholar.org]
- 10. Cellular effects of this compound: a specific inhibitor of cyclin-dependent kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Interpreting unexpected cell cycle analysis after Purvalanol A
Welcome to the troubleshooting and support center for researchers using Purvalanol A. This guide provides answers to frequently asked questions and solutions for interpreting unexpected cell cycle analysis results.
Troubleshooting Guides
This section addresses specific unexpected outcomes you might encounter during your cell cycle analysis experiments with this compound.
Q1: I treated my cells with this compound, but I don't see the expected G2/M arrest. The cell cycle profile looks similar to my untreated control. What could be the reason?
A1: Several factors could contribute to a lack of G2/M arrest after this compound treatment. Here are some potential causes and troubleshooting steps:
-
Inadequate Drug Concentration or Activity:
-
Action: Verify the concentration and integrity of your this compound stock. Perform a dose-response experiment to determine the optimal concentration for your specific cell line, as sensitivity can vary.
-
-
Insufficient Treatment Duration:
-
Action: The time required to observe a robust G2/M arrest can differ between cell lines. Conduct a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal treatment duration.
-
-
Cell Line Resistance:
-
Action: Your cell line may have intrinsic or acquired resistance to CDK inhibitors. This can be due to mechanisms such as the loss of the retinoblastoma (RB) tumor suppressor or the activation of bypass signaling pathways (e.g., PI3K/AKT/mTOR) that promote cell cycle progression independently of CDK4/6.[1][2][3] Consider using a different cell line known to be sensitive to this compound or investigating the status of key cell cycle proteins (e.g., Rb, cyclin E) in your cells.
-
-
High Cell Density:
-
Action: Ensure that your cells are in the exponential growth phase and not confluent during treatment. Contact inhibition in dense cultures can interfere with cell cycle progression and mask the effects of the inhibitor.[4]
-
Q2: My cell cycle analysis shows a significant increase in the sub-G1 peak after this compound treatment, but I was expecting a G2/M arrest. What does this mean?
A2: An increased sub-G1 peak is indicative of apoptosis, or programmed cell death. This compound is a known inducer of apoptosis in various cancer cell lines.[5] The appearance of a prominent sub-G1 population suggests that at the concentration and duration used, the drug is potently cytotoxic to your cells.
-
Interpretation and Next Steps:
-
The induction of apoptosis can be a primary effect of this compound, especially after prolonged exposure or at higher concentrations.[6]
-
To confirm that the sub-G1 peak represents apoptotic cells, you should perform a complementary apoptosis assay, such as Annexin V/Propidium Iodide (PI) staining.
-
If you are primarily interested in studying the cell cycle arrest, consider reducing the concentration of this compound or shortening the treatment duration. This may allow you to observe the G2/M arrest before widespread apoptosis occurs.
-
Q3: I'm observing a population of cells with >4N DNA content (polyploidy) after treating with this compound. Is this an expected outcome?
A3: The induction of polyploidy is not the most commonly reported effect of this compound but can occur with various anti-cancer drugs that interfere with the cell cycle.[7][8]
-
Potential Mechanisms:
-
Mitotic Slippage: Cells may arrest in mitosis due to CDK1 inhibition but then exit mitosis without proper chromosome segregation and cytokinesis, a process known as mitotic slippage. This can result in a single cell with a duplicated genome (>4N DNA content).
-
Endoreduplication: This is a process where cells replicate their DNA without entering mitosis, leading to polyploidy. Certain stresses and cell cycle checkpoint failures can induce endoreduplication.
-
-
What to do:
-
Document the percentage of polyploid cells at different drug concentrations and time points.
-
Microscopically examine the cells to look for hallmarks of mitotic catastrophe, such as multinucleated cells.
-
Consider that drug-induced polyploid cells can sometimes re-enter the cell cycle, which may contribute to drug resistance.[9][10]
-
Frequently Asked Questions (FAQs)
What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of cyclin-dependent kinases (CDKs).[11] It functions by competing with ATP for the binding site on CDKs, thereby preventing the phosphorylation of target proteins required for cell cycle progression.[12] It shows high potency against CDK1, CDK2, and CDK5.[11]
What is the expected effect of this compound on the cell cycle?
By inhibiting key CDKs, this compound is expected to cause a cell cycle arrest primarily at the G1/S and G2/M transitions.[6] In many cancer cell lines, a prominent G2/M arrest is observed.[12]
Can this compound have off-target effects?
Yes, like many small molecule inhibitors, this compound can have off-target effects, particularly at higher concentrations. It has been shown to inhibit other kinases, which could contribute to its overall cellular effects.[4] It has also been found to suppress c-Src activity.[13]
Why do different cell lines show varying sensitivity to this compound?
The sensitivity of cell lines to this compound can be influenced by their genetic background, including the status of tumor suppressor genes like RB1, the expression levels of different cyclins and CDKs, and the activity of compensatory signaling pathways.[1]
Data Presentation
| Target | IC50 (nM) |
| cdc2-cyclin B | 4 |
| cdk2-cyclin E | 35 |
| cdk2-cyclin A | 70 |
| cdk5-p35 | 75 |
| cdk4-cyclin D1 | 850 |
IC50 values for this compound against various cyclin-dependent kinases.[11]
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol outlines the steps for preparing cells for cell cycle analysis by flow cytometry.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL solution)
-
Propidium Iodide (50 µg/mL staining solution)
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting:
-
For adherent cells, wash with PBS, detach using trypsin, and neutralize with media.
-
For suspension cells, collect directly.
-
Count cells to ensure approximately 1 x 10^6 cells per sample.
-
-
Washing:
-
Centrifuge cells at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the pellet in 1 mL of cold PBS.
-
Repeat the centrifugation and discard the supernatant.
-
-
Fixation:
-
Gently vortex the cell pellet while adding 1 mL of ice-cold 70% ethanol dropwise to prevent clumping.
-
Incubate on ice for at least 30 minutes (or store at -20°C for longer periods).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and decant the ethanol.
-
Wash the cell pellet with 1 mL of PBS.
-
Resuspend the pellet in 200 µL of RNase A solution and incubate at 37°C for 30 minutes.
-
Add 200 µL of PI staining solution and incubate in the dark at room temperature for 15-30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer using a low flow rate for better resolution.
-
Gate on single cells to exclude doublets and aggregates.
-
Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
This protocol is for quantifying apoptosis as a confirmation for a sub-G1 peak.
Materials:
-
Annexin V Binding Buffer (1X)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting and Washing:
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
-
Resuspension:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.
-
Gently vortex and incubate at room temperature in the dark for 15 minutes.
-
-
Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze by flow cytometry within one hour.
-
Visualizations
Caption: Mechanism of this compound-induced G2/M cell cycle arrest.
Caption: Troubleshooting workflow for unexpected cell cycle results.
Caption: Relationship between cell cycle arrest and apoptosis induction.
References
- 1. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. This compound induces apoptosis and reverses cisplatin resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular effects of this compound: a specific inhibitor of cyclin-dependent kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug-induced aneuploidy and polyploidy is a mechanism of disease relapse in MYC/BCL2-addicted diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polyploidy in Cancer: causal mechanisms, cancer-specific consequences, and emerging treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 10. oncotarget.com [oncotarget.com]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Purvalanol A vs. Roscovitine: A Comparative Guide to CDK Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two prominent purine-based cyclin-dependent kinase (CDK) inhibitors: Purvalanol A and Roscovitine (B1683857). By examining their inhibitory profiles, mechanisms of action, and the experimental protocols for their evaluation, this document aims to equip researchers with the necessary information to make informed decisions for their specific research applications.
Executive Summary
This compound and Roscovitine are both ATP-competitive inhibitors of cyclin-dependent kinases, key regulators of the cell cycle and transcription. While sharing a common mechanism, they exhibit distinct potency and selectivity profiles. This compound generally displays higher potency, with IC50 values often in the nanomolar range for CDKs such as CDK1 and CDK2. Roscovitine, while also a potent inhibitor, typically demonstrates IC50 values in the sub-micromolar to micromolar range. The choice between these two inhibitors hinges on the specific CDK targets of interest, the desired potency, and the cellular context of the experiment.
Data Presentation: Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and Roscovitine against a panel of cyclin-dependent kinases. Lower IC50 values are indicative of higher potency.
| Target Kinase | This compound (IC50) | Roscovitine (IC50) |
| CDK1/Cdc2-cyclin B | 4 nM[1][2] | 0.65 µM[3][4] |
| CDK2-cyclin A | 70 nM[1][2] | 0.7 µM[3] |
| CDK2-cyclin E | 35 nM[1][2] | 0.7 µM[3] |
| CDK4-cyclin D1 | 850 nM[1][2] | >100 µM[5] |
| CDK5-p35 | 75 nM[2][6] | 0.16 µM[3][4] |
| CDK7 | 100 nM[6][7] | 0.49 - 0.8 µM[8][9] |
| CDK9 | Not widely reported | 0.79 - 3.2 µM[9] |
Mechanism of Action
Both this compound and Roscovitine are members of the 2,6,9-trisubstituted purine (B94841) family and function by directly competing with adenosine (B11128) triphosphate (ATP) for binding to the catalytic cleft of CDKs.[10] This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the progression of the cell cycle and inhibiting transcription. Studies have shown that both compounds can induce cell cycle arrest, apoptosis, and autophagy in various cancer cell lines.[11][12][13] Interestingly, both inhibitors have also been found to induce endoplasmic reticulum (ER) stress, which can contribute to their pro-apoptotic and autophagic effects.[13]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of CDK inhibitors. Below are protocols for key experiments used to characterize the activity of this compound and Roscovitine.
In Vitro Kinase Assay (Radiometric)
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of a purified CDK/cyclin complex.
-
Reaction Setup : Prepare a reaction mixture containing the purified recombinant CDK/cyclin complex (e.g., CDK2/Cyclin A), a generic substrate such as Histone H1, and a kinase buffer containing ATP spiked with [γ-³³P]ATP.
-
Inhibitor Addition : Add serial dilutions of this compound or Roscovitine to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Incubation : Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30 minutes) to allow for substrate phosphorylation.
-
Separation and Detection : Spot the reaction mixture onto phosphocellulose paper and wash with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Data Analysis : Quantify the incorporated radioactivity using a scintillation counter. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of the inhibitors on the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a range of concentrations of this compound or Roscovitine for a desired duration (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[6]
-
Formazan (B1609692) Solubilization : Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[1][6]
-
Data Acquisition : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]
-
Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for cell growth inhibition.
Cell Cycle Analysis (Flow Cytometry)
This technique is used to determine the distribution of cells in the different phases of the cell cycle following inhibitor treatment.
-
Cell Treatment : Treat cells with the desired concentrations of this compound or Roscovitine for a specified time (e.g., 24 hours).
-
Cell Harvesting and Fixation : Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol.[10]
-
Staining : Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry : Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.
-
Data Analysis : Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathway
Caption: Simplified CDK signaling pathway and points of inhibition.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. promega.com [promega.com]
- 3. benchchem.com [benchchem.com]
- 4. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Cyclin-dependent kinase inhibitors, roscovitine and purvalanol, induce apoptosis and autophagy related to unfolded protein response in HeLa cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Flow Cytometric Evaluation of Cell Cycle Regulators (Cyclins and Cyclin-Dependent Kinase Inhibitors) Expressed on Bone Marrow Cells in Patients with Chronic Myeloid Leukemia and Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Purvalanol A and Flavopiridol: Efficacy as Cyclin-Dependent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy of two prominent cyclin-dependent kinase (CDK) inhibitors: Purvalanol A and Flavopiridol (B1662207). By examining their mechanisms of action, inhibitory concentrations, and effects on cellular processes, this document aims to equip researchers with the necessary data to make informed decisions for their experimental designs.
At a Glance: Key Differences
| Feature | This compound | Flavopiridol |
| Primary Targets | Potent inhibitor of CDK1, CDK2, and CDK5.[1] | Broad-spectrum CDK inhibitor (CDK1, 2, 4, 6, 7, 9).[2] |
| Mechanism of Action | ATP-competitive inhibition of CDKs.[1] | ATP-competitive inhibition of CDKs and inhibits transcription by targeting CDK9.[3][4][5] |
| Cell Cycle Arrest | Induces G1 and G2/M phase arrest.[6] | Causes arrest in G1 and G2 phases.[7][8] |
| Apoptosis Induction | Induces mitochondria-mediated apoptosis.[9][10][11] | Induces apoptosis, often independent of p53 status.[3][12][13] |
Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and Flavopiridol against various cyclin-dependent kinases. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Target CDK Complex | This compound IC50 (nM) | Flavopiridol IC50 (nM) |
| CDK1/Cyclin B | 4[1] | ~30-100[5][8] |
| CDK2/Cyclin A | 70[1] | ~100[8] |
| CDK2/Cyclin E | 35[1] | Not widely reported |
| CDK4/Cyclin D1 | 850[1] | ~65-100[8] |
| CDK5/p35 | 75[1] | Not widely reported |
| CDK7/Cyclin H | ~100 | ~100-300[2][5] |
| CDK9/Cyclin T | Not widely reported | Potent inhibitor[4][5] |
Cellular Effects: A Head-to-Head Look
| Cellular Process | This compound | Flavopiridol |
| Cell Line Examples | MCF-7, MDA-MB-231 (breast cancer)[9], HT29, SW480 (colon cancer)[14], MKN45 (gastric cancer)[15], Ovarian cancer cells[10][11] | Multiple Myeloma (MM) cell lines[4], Non-small cell lung cancer (NSCLC) lines[13][16], Glioma cell lines[17], Chronic Lymphocytic Leukemia (CLL) cells[5][12] |
| Effect on Cell Cycle | Reversible arrest in G1 and G2 phases.[6] | Arrests cells in G1 and G2 phases.[7][8][18] |
| Induction of Apoptosis | Induces apoptosis through mitochondrial dysfunction and downregulation of anti-apoptotic proteins like survivin, Bcl-XL, and Bcl-2.[15][19][20] It can also induce apoptosis by increasing the turnover rate of Mcl-1.[21] | Induces apoptosis by downregulating anti-apoptotic proteins such as Mcl-1, Bcl-2, and survivin.[3][4] This can occur independently of p53 status.[12][13] |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
Experimental Protocols
In Vitro Kinase Assay (IC50 Determination)
This protocol is a generalized procedure to determine the IC50 of an inhibitor against a specific CDK.
-
Reagent Preparation :
-
Prepare a serial dilution of this compound or Flavopiridol in DMSO.
-
Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Reconstitute purified recombinant CDK/cyclin enzyme and a suitable substrate peptide in the reaction buffer.
-
Prepare an ATP solution at a concentration near the Km for the specific CDK.
-
-
Assay Procedure :
-
In a 96-well or 384-well plate, add the diluted inhibitor or a DMSO control.[22]
-
Add the enzyme solution to each well and incubate to allow for inhibitor binding.[23]
-
Initiate the kinase reaction by adding the ATP and substrate solution.[22]
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[23]
-
-
Detection :
-
Data Analysis :
-
The luminescent signal is proportional to the kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[23]
-
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.[25]
-
Cell Seeding :
-
Seed cells in a 96-well plate at a density of approximately 10,000 cells per well and allow them to adhere overnight.[9]
-
-
Treatment :
-
Treat the cells with various concentrations of this compound or Flavopiridol for a specified duration (e.g., 24, 48, or 72 hours).[9] Include untreated and vehicle (DMSO) controls.
-
-
MTT Incubation :
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.[25]
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.[25][26]
-
-
Solubilization and Measurement :
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the analysis of cell cycle distribution based on DNA content.
-
Cell Preparation and Fixation :
-
Harvest cells after treatment with the inhibitors.
-
Wash the cells with PBS and fix them in cold 70% ethanol (B145695) while vortexing to prevent clumping. Cells can be stored in ethanol at 4°C.[28][29][30]
-
-
Staining :
-
Centrifuge the fixed cells to remove the ethanol and wash with PBS.[30]
-
Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI), a DNA-intercalating dye, and RNase to prevent staining of double-stranded RNA.[28]
-
Incubate at room temperature in the dark for at least 30 minutes.[30]
-
-
Flow Cytometry Analysis :
-
Analyze the stained cells using a flow cytometer. PI fluoresces when it binds to DNA, and the fluorescence intensity is proportional to the amount of DNA.
-
The data will show distinct populations of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
Both this compound and Flavopiridol are potent inhibitors of cyclin-dependent kinases with significant anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines. This compound exhibits high potency against CDK1, CDK2, and CDK5, making it a valuable tool for studying the roles of these specific CDKs. Flavopiridol, with its broader CDK inhibitory profile that includes the transcriptional regulator CDK9, offers a multi-faceted approach to inhibiting cancer cell growth. The choice between these two inhibitors will ultimately depend on the specific research question, the cell system being used, and the desired CDK targets. The experimental protocols provided herein offer a starting point for the rigorous evaluation of these and other CDK inhibitors.
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. Mechanisms of action of flavopiridol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Transcription inhibition by flavopiridol: mechanism of chronic lymphocytic leukemia cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular effects of this compound: a specific inhibitor of cyclin-dependent kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flavopiridol, a cyclin-dependent kinase inhibitor, enhances radiosensitivity of ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flavopiridol induces G1 arrest with inhibition of cyclin-dependent kinase (CDK) 2 and CDK4 in human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound induces apoptosis and reverses cisplatin resistance in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound induces apoptosis and reverses cisplatin resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flavopiridol induces apoptosis in chronic lymphocytic leukemia cells via activation of caspase-3 without evidence of bcl-2 modulation or dependence on functional p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Flavopiridol induces cell cycle arrest and p53-independent apoptosis in non-small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound, a CDK inhibitor, effectively suppresses Src-mediated transformation by inhibiting both CDKs and c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound enhances cell killing by inhibiting up-regulation of CDC2 kinase activity in tumor cells irradiated with high doses of X rays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Flavopiridol induces apoptosis in glioma cell lines independent of retinoblastoma and p53 tumor suppressor pathway alterations by a caspase-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Flavopiridol causes cell cycle inhibition and demonstrates anti-cancer activity in anaplastic thyroid cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound induces apoptosis and downregulation of antiapoptotic proteins through abrogation of phosphorylation of JAK2/STAT3 and RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The CDK inhibitor this compound induces neutrophil apoptosis and increases the turnover rate of Mcl‐1: potential role of p38‐MAPK in regulation of Mcl‐1 turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. merckmillipore.com [merckmillipore.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 28. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 29. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 30. bio-rad-antibodies.com [bio-rad-antibodies.com]
Comparative Efficacy of Purvalanol A in Preclinical In Vivo Cancer Models
A comprehensive analysis of the anti-tumor effects of Purvalanol A compared to other cyclin-dependent kinase (CDK) inhibitors in vivo, supported by experimental data and detailed protocols, providing valuable insights for researchers and drug development professionals.
This compound, a potent inhibitor of cyclin-dependent kinases (CDKs), has demonstrated significant anti-tumor effects in various preclinical in vivo models. This guide provides a comparative overview of this compound's performance against other CDK inhibitors, focusing on data from xenograft studies in hepatocellular carcinoma (HCC) and ovarian cancer. The information is presented to aid researchers in evaluating its potential as a therapeutic agent.
In Vivo Anti-Tumor Efficacy: A Comparative Summary
The following tables summarize the in vivo efficacy of this compound and other CDK inhibitors in mouse xenograft models of hepatocellular carcinoma and ovarian cancer.
Hepatocellular Carcinoma (HCC)
| Drug | Cell Line | Mouse Model | Dosage and Administration | Key Findings | Reference(s) |
| This compound | Huh7, Hepa1-6 | Nude Mice | Not specified | Significantly inhibited subcutaneous tumor growth. Activated the p53 pathway, downregulated CDK1 and Bcl-2, and upregulated Bax.[1][2] | [1][2] |
| Flavopiridol (B1662207) | MH134 | C3H/He Mice | 5 mg/kg, i.p., daily for 5 days (in combination with doxorubicin) | In combination with doxorubicin (B1662922), significantly suppressed tumor growth, increased apoptosis, and decreased proliferation.[3][4] | [3][4] |
| Roscovitine (B1683857) | Not specified | Not specified | Not specified | In combination with other agents, has shown efficacy in preclinical models.[5] | [5] |
Ovarian Cancer
| Drug | Cell Line | Mouse Model | Dosage and Administration | Key Findings | Reference(s) |
| This compound | SKOV3/DDP | BALB/c Nude Mice | Not specified (in combination with cisplatin) | Enhanced anti-tumor efficacy of cisplatin (B142131), induced apoptosis and autophagy.[6] | [6] |
| Ribociclib | PEO1, Hey1 | Not specified | Not specified (alone or with cisplatin) | As a single agent and in combination with cisplatin, delayed tumor growth.[7][8] | [7][8] |
| Palbociclib | Not specified | Not specified | Not specified | Showed synergistic effects with platinum-based chemotherapy.[9] | [9] |
Detailed Experimental Protocols
This compound in Hepatocellular Carcinoma Xenograft Model[1][2]
-
Cell Lines: Human HCC cell lines Huh7 and Hepa1-6 were used.
-
Animal Model: Nude mice were utilized for the study.
-
Tumor Implantation: Subcutaneous injection of HCC cells into the mice.
-
Drug Administration: The specific dosage, vehicle, and administration route for this compound were not detailed in the available abstract.
-
Tumor Monitoring: Tumor growth was monitored, but the specific methods for measurement and the frequency were not specified.
-
Endpoint Analysis: At the end of the study, tumors were excised, and protein expression of CDK1, p53, p-p53, Bax, and Bcl-2 was analyzed.
This compound in Ovarian Cancer Xenograft Model[6]
-
Cell Line: Cisplatin-resistant human ovarian cancer cell line SKOV3/DDP was used.
-
Animal Model: Female BALB/c nude mice (6-8 weeks old) were used.
-
Tumor Implantation: 1 x 10^6 SKOV3/DDP cells were injected subcutaneously.
-
Drug Administration: The study investigated the combination of this compound and cisplatin. However, specific dosages and administration schedules were not provided in the abstract.
-
Tumor Monitoring: Tumor growth was monitored.
-
Endpoint Analysis: The study evaluated apoptosis and autophagy in the tumor tissues.
Signaling Pathways and Mechanisms of Action
This compound primarily exerts its anti-tumor effects by inhibiting CDKs, leading to cell cycle arrest and apoptosis. The following diagrams illustrate the key signaling pathways affected by this compound and other CDK inhibitors.
Caption: this compound's mechanism of action in HCC.
Caption: Comparative targeting of CDKs by different inhibitors.
Conclusion
This compound demonstrates promising anti-tumor activity in preclinical in vivo models of hepatocellular and ovarian cancer. Its mechanism of action, centered on the induction of apoptosis via p53 pathway activation and CDK1 inhibition, positions it as a compelling candidate for further investigation. While direct comparative studies are limited, the available data suggests its efficacy is comparable to other CDK inhibitors. Further research with standardized protocols is necessary to definitively establish its therapeutic potential relative to existing and emerging CDK-targeted therapies.
References
- 1. This compound Exerts Anti-Hepatocellular Carcinoma Activity by Activating the p53 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic anti-tumor efficacy of doxorubicin and flavopiridol in an in vivo hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic anti-tumor efficacy of doxorubicin and flavopiridol in an in vivo hepatocellular carcinoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK/CK1 inhibitors roscovitine and CR8 down-regulate amplified MYCN in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces apoptosis and reverses cisplatin resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. oncotarget.com [oncotarget.com]
- 9. mdpi.com [mdpi.com]
Purvalanol A: A Comparative Guide to a Potent Cyclin-Dependent Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of Purvalanol A's impact on various cell lines, offering a comparative analysis with other cyclin-dependent kinase (CDK) inhibitors. The information presented herein is curated to facilitate objective assessment and is supported by experimental data and detailed protocols to aid in reproducible research.
This compound is a potent, cell-permeable inhibitor of cyclin-dependent kinases, key regulators of the cell cycle.[1] Its mechanism of action involves the competitive inhibition of ATP binding to the kinase subunit, leading to cell cycle arrest and, in many cancer cell lines, apoptosis.[2][3] This purine (B94841) derivative has demonstrated significant anti-proliferative effects across a range of cancer cell lines, making it a valuable tool for cancer research and a potential candidate for therapeutic development.
Comparative Analysis of Anti-Proliferative Activity
This compound exhibits a strong inhibitory effect on several CDK complexes, with low nanomolar efficacy against CDK1/cyclin B, CDK2/cyclin E, and CDK2/cyclin A.[1] Its potency extends to a variety of cancer cell lines, where it has been shown to decrease cell viability in a dose-dependent manner. To provide a clear comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values of this compound and other relevant CDK inhibitors across different cell lines.
| Cell Line | Cancer Type | This compound | Roscovitine (B1683857) | Flavopiridol | Reference Compound |
| Enzymatic Assay | - | IC50 (nM) | IC50 (µM) | IC50 (nM) | IC50 |
| cdc2-cyclin B (CDK1) | - | 4 | 0.7 | 30-100 | - |
| cdk2-cyclin A | - | 70 | 0.7 | 170 | - |
| cdk2-cyclin E | - | 35 | 0.7 | - | - |
| cdk4-cyclin D1 | - | 850 | >100 | 100 | - |
| Cell-Based Assay | GI50/IC50 (µM) | IC50 (µM) | IC50 (µM) | IC50 (µM) | |
| NCI-60 Panel (average) | Various | GI50: 2 | - | - | - |
| KM12 | Colon Cancer | GI50: 0.076 | - | - | - |
| NCI-H522 | Non-Small Cell Lung | GI50: 0.347 | - | - | - |
| CCRF-CEM | Leukemia | IC50: 7.4 | - | - | - |
| G-361 | Melanoma | IC50: 24 | - | - | - |
| MCF-7 | Breast Cancer | Induces 50% viability loss | - | - | - |
| MDA-MB-231 | Breast Cancer | Induces 32% viability loss | - | - | - |
| Caco-2 | Colon Cancer | ~30% viability decrease at 20 µM | ~30% viability decrease at 20 µM | - | - |
| HeLa | Cervical Cancer | Time and dose-dependent decrease in viability | Time and dose-dependent decrease in viability | - | - |
| SKOV3 | Ovarian Cancer | IC50: 19.69 (24h), 9.062 (48h) | - | - | Cisplatin: 8.617 (24h), 4.059 (48h) |
| SKOV3/DDP (Cisplatin-resistant) | Ovarian Cancer | IC50: 15.92 (24h), 4.604 (48h) | - | - | Cisplatin: 49.36 (24h), 20.42 (48h) |
Mechanism of Action: Inducing Cell Cycle Arrest and Apoptosis
This compound primarily exerts its anti-cancer effects by inducing cell cycle arrest at the G1/S and G2/M transitions.[4] This is achieved through the inhibition of CDKs that phosphorylate key substrates, most notably the Retinoblastoma protein (Rb). In its hypophosphorylated state, Rb binds to the E2F transcription factor, preventing the transcription of genes required for DNA synthesis and cell cycle progression. By inhibiting CDK-mediated phosphorylation of Rb, this compound maintains the Rb-E2F complex, effectively halting the cell cycle.[4][5]
Furthermore, prolonged exposure to this compound can trigger programmed cell death, or apoptosis.[2][6] Studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast, colon, and ovarian cancer.[6] This apoptotic response is often associated with the downregulation of anti-apoptotic proteins and the activation of caspase cascades.
Experimental Protocols
To facilitate the validation and further exploration of this compound's effects, detailed protocols for key experimental assays are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic or anti-proliferative effects of a compound on cancer cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or other test compounds for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Cell Cycle Analysis (Flow Cytometry with Propidium (B1200493) Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Culture and Treatment: Culture cells to approximately 70-80% confluency and treat with the desired concentrations of this compound for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blotting for CDK Pathway Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in the CDK signaling pathway.
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., CDK2, Cyclin E, Rb, phospho-Rb) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).
Visualizing the Mechanism of Action
To illustrate the signaling pathways affected by this compound and the experimental workflow, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-dependent kinase inhibitors, roscovitine and purvalanol, induce apoptosis and autophagy related to unfolded protein response in HeLa cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Purvalanol A vs. Other CDK Inhibitors: A Comparative Guide for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Purvalanol A with other cyclin-dependent kinase (CDK) inhibitors in the context of specific cancer types. The information presented is collated from various preclinical studies to aid researchers in evaluating the potential of these compounds for further investigation.
Mechanism of Action: A Tale of Two specificities
This compound distinguishes itself as a potent, cell-permeable inhibitor of cyclin-dependent kinases with a unique dual-inhibitory capability. Unlike many other CDK inhibitors that primarily target the cell cycle machinery, this compound also effectively suppresses the activity of the c-Src tyrosine kinase.[1][2][3] This dual action on both cell cycle progression and oncogenic signaling pathways makes it a compound of particular interest in cancers where both pathways are dysregulated.
The primary mechanism of action for CDK inhibitors involves blocking the activity of CDKs, which are key regulators of cell cycle progression. By inhibiting CDKs, these compounds can induce cell cycle arrest, typically at the G1/S or G2/M checkpoints, and subsequently trigger apoptosis in cancer cells.[4][5][6]
Newer generation CDK inhibitors, such as Palbociclib (B1678290), Ribociclib, and Abemaciclib (B560072), are highly selective for CDK4 and CDK6.[7][8] These have shown significant clinical efficacy, particularly in hormone receptor-positive breast cancer.[7] In contrast, older CDK inhibitors like Flavopiridol and Roscovitine have a broader or "pan-CDK" inhibitory profile, affecting multiple CDKs.[9][10] this compound exhibits potent inhibition against CDK1, CDK2, and CDK5, with less activity against CDK4.[11]
Comparative Efficacy in Specific Cancer Types
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other CDK inhibitors in various cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Breast Cancer
| Cell Line | This compound IC50 (µM) | Palbociclib IC50 (µM) | Ribociclib IC50 (µM) | Abemaciclib IC50 (µM) |
| MCF-7 | Not explicitly found | ~0.108 - 1.8[1][12] | Not explicitly found | ~0.168[13] |
| T47D | Not explicitly found | ~0.1 - 3.0[1] | Not explicitly found | Not explicitly found |
| SK-BR-3 | Not explicitly found | Not explicitly found | Not explicitly found | Not explicitly found |
Colon Cancer
| Cell Line | This compound IC50 (µM) | Other CDK Inhibitor | Other CDK Inhibitor IC50 (µM) |
| HCT116 | Induces 20-35% viability reduction at 15µM[6] | Palbociclib | Not explicitly found |
| HT29 | Effective growth suppression[3] | Not explicitly found | Not explicitly found |
| SW480 | Effective growth suppression[3] | Not explicitly found | Not explicitly found |
Lung Cancer
| Cell Line | This compound Effect | Other CDK Inhibitor | Other CDK Inhibitor Effect |
| NCI-H1299 | Enhances taxol-induced apoptosis[10] | Not explicitly found | Not explicitly found |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided in DOT language for use with Graphviz.
Caption: General signaling pathway of CDK inhibitors leading to cell cycle arrest.
Caption: Dual inhibitory mechanism of this compound on both CDK and c-Src pathways.
Caption: A typical workflow for determining the IC50 of a CDK inhibitor using an MTT assay.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and determining the IC50 of a compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom sterile microplates
-
CDK inhibitor stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the CDK inhibitor in complete culture medium. Remove the old medium and replace it with 100 µL of the medium containing different concentrations of the inhibitor or vehicle control (DMSO).[14]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.[14]
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete solubilization.[14]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.[15]
Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Treated and untreated cells
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis in cells using the desired treatment. Collect both floating and adherent cells.[16]
-
Washing: Wash the cells twice with cold PBS and centrifuge.[16]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[15]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.[15]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[17]
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cells
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect treated and untreated cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).[18]
-
Washing: Wash the cells with PBS.[18]
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.[15]
-
Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.[15]
-
Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark. The RNase A in the solution will degrade RNA, ensuring that only DNA is stained.[15][19]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.[9][19]
Conclusion
This compound presents a compelling profile as a CDK inhibitor due to its dual action against both CDKs and the c-Src oncoprotein. While direct comparative data against the newer, highly specific CDK4/6 inhibitors is limited, the available information suggests its potential in cancer types where both cell cycle dysregulation and Src signaling are implicated. The experimental protocols provided herein offer a standardized framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of this compound and other CDK inhibitors in various cancer models. Further head-to-head studies are warranted to definitively position this compound within the evolving landscape of CDK-targeted cancer therapies.
References
- 1. The mechanisms involved in the resistance of estrogen receptor-positive breast cancer cells to palbociclib are multiple and change over time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loss of CDKN2B is a marker of resistance to CDK4/6 inhibitors in luminal breast cancer | BioWorld [bioworld.com]
- 3. This compound, a CDK inhibitor, effectively suppresses Src-mediated transformation by inhibiting both CDKs and c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. docs.research.missouri.edu [docs.research.missouri.edu]
- 5. Cellular effects of this compound: a specific inhibitor of cyclin-dependent kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purvalanol induces endoplasmic reticulum stress-mediated apoptosis and autophagy in a time-dependent manner in HCT116 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of ribociclib, abemaciclib and palbociclib resistance in ER+ breast cancer cells reveal potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclin-Dependent Kinase Inhibitors and Their Therapeutic Potential in Colorectal Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. The Cdc2/Cdk1 inhibitor, this compound, enhances the cytotoxic effects of taxol through Op18/stathmin in non-small cell lung cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical characterization of abemaciclib in hormone receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting Palbociclib-Resistant Estrogen Receptor-Positive Breast Cancer Cells via Oncolytic Virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. benchchem.com [benchchem.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. benchchem.com [benchchem.com]
- 19. ucl.ac.uk [ucl.ac.uk]
Unlocking Potent Anti-Cancer Synergies: Purvalanol A in Combination Chemotherapy
For Immediate Release
A comprehensive review of preclinical data reveals the significant potential of Purvalanol A, a potent cyclin-dependent kinase (CDK) inhibitor, to enhance the efficacy of conventional chemotherapeutic agents. When used in combination, this compound exhibits synergistic effects with cisplatin (B142131), paclitaxel (B517696), and daunorubicin (B1662515) in various cancer models, offering promising avenues for overcoming drug resistance and improving therapeutic outcomes. This guide provides a detailed comparison of these synergistic interactions, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.
Data Presentation: A Comparative Analysis of Synergistic Effects
The synergistic potential of this compound in combination with other chemotherapeutics has been evaluated in several cancer cell lines. The following table summarizes the quantitative data from these studies, highlighting the Combination Index (CI) and Dose Reduction Index (DRI) values, which are key indicators of synergistic interactions. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The DRI represents the fold-change in the dose of a drug required to achieve the same effect when used in combination compared to when used alone.
| Chemotherapeutic Agent | Cancer Type | Cell Line(s) | Key Synergy Metrics | Mechanism of Synergy |
| Cisplatin | Ovarian Cancer | SKOV3, SKOV3/DDP (cisplatin-resistant) | Synergistic (CI values not explicitly stated, but synergy demonstrated through enhanced apoptosis and reduced cell viability) | Induction of apoptosis and autophagy via the ROS/Akt/mTOR signaling pathway.[1][2] |
| Paclitaxel (Taxol) | Non-Small Cell Lung Cancer | NCI-H1299 | Synergistic (qualitatively described as enhanced apoptosis and inhibition of proliferation) | Decreased expression and phosphorylation of oncoprotein 18 (Op18)/stathmin, leading to enhanced apoptosis.[3][4] |
| Daunorubicin | Various (in vitro model) | MDCKII-ABCB1, HCT-8, HepG2 | CI < 1 (indicating synergy) DRI: 4.6-fold reduction in Daunorubicin dose at Fa 0.75 in MDCKII-ABCB1 cells | Inhibition of the ABCB1 (P-glycoprotein) drug efflux pump, leading to increased intracellular accumulation of daunorubicin.[5][6] |
Key Signaling Pathways and Mechanisms of Action
The synergistic effects of this compound are rooted in its ability to modulate critical cellular pathways, particularly those involved in cell cycle regulation, apoptosis, and drug resistance.
This compound and Cisplatin in Ovarian Cancer
In cisplatin-resistant ovarian cancer cells, the combination of this compound and cisplatin triggers a cascade of events leading to enhanced cell death. This synergy is primarily mediated by the generation of reactive oxygen species (ROS), which in turn inhibits the pro-survival Akt/mTOR signaling pathway. This inhibition promotes both apoptosis and autophagy, effectively overcoming cisplatin resistance.[1][2]
This compound and Paclitaxel in Non-Small Cell Lung Cancer
The combination of this compound and paclitaxel in non-small cell lung cancer cells leads to a significant increase in apoptosis. This is achieved by targeting oncoprotein 18 (Op18)/stathmin, a key regulator of microtubule dynamics. The combination therapy decreases both the expression and the phosphorylation of Op18/stathmin, thereby enhancing the cytotoxic effects of paclitaxel.[3][4]
This compound and Daunorubicin
This compound potentiates the anti-cancer effects of daunorubicin by inhibiting the ABCB1 transporter, also known as P-glycoprotein.[5][6] This transporter is a major contributor to multidrug resistance in cancer cells by actively pumping chemotherapeutic drugs out of the cell. By blocking this efflux pump, this compound increases the intracellular concentration of daunorubicin, leading to enhanced cytotoxicity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the studies of this compound's synergistic effects.
Cell Viability and Synergy Analysis (MTT/XTT Assay and Combination Index)
This protocol outlines the general procedure for assessing cell viability and calculating the Combination Index (CI) to determine drug synergy.
Detailed Steps:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound, the other chemotherapeutic agent, and their combination. Often, a constant ratio of the two drugs is used for combination treatments.
-
Incubation: The treated cells are incubated for a period typically ranging from 24 to 72 hours.
-
Viability Assay:
-
For the MTT assay , MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its reduction to formazan crystals by metabolically active cells. The crystals are then solubilized with a solvent like DMSO.
-
For the XTT assay , XTT reagent (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added, which is converted to a soluble formazan product.
-
-
Absorbance Measurement: The absorbance of the colored formazan product is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control. Dose-response curves are generated for each drug and the combination. The Combination Index (CI) and Dose Reduction Index (DRI) are calculated using software like CompuSyn, which is based on the Chou-Talalay method.[7][8][9]
Apoptosis Assay (Flow Cytometry)
This protocol describes the use of flow cytometry to quantify apoptosis in cells treated with this compound and a partner chemotherapeutic agent.
Detailed Steps:
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the single agents and their combination for a specified time (e.g., 24 hours).[2]
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in binding buffer.
-
Staining: Cells are stained with Annexin V (conjugated to a fluorophore like FITC or PE) and a viability dye such as Propidium Iodide (PI) or 7-AAD. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while the viability dye enters cells with compromised membrane integrity (late apoptotic and necrotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The cell population is gated into four quadrants: viable (Annexin V-negative, PI/7-AAD-negative), early apoptotic (Annexin V-positive, PI/7-AAD-negative), late apoptotic (Annexin V-positive, PI/7-AAD-positive), and necrotic (Annexin V-negative, PI/7-AAD-positive).
-
Data Interpretation: The percentage of cells in the early and late apoptotic quadrants is summed to determine the total apoptotic population. A significant increase in the percentage of apoptotic cells in the combination treatment group compared to the single-agent groups indicates a synergistic induction of apoptosis.
Western Blot Analysis
This method is used to detect changes in the expression levels of specific proteins involved in the synergistic mechanism, such as those in the Akt/mTOR pathway or apoptosis-related proteins.
Detailed Steps:
-
Protein Extraction: Following drug treatment, cells are lysed in a suitable buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., p-Akt, p-mTOR, cleaved caspase-3, Bcl-2, Bax, Op18/stathmin).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between different treatment groups.
This comprehensive guide underscores the promising synergistic potential of this compound in combination with established chemotherapeutics. The provided data and experimental frameworks offer a solid foundation for further research and development in this area, with the ultimate goal of translating these preclinical findings into more effective cancer therapies.
References
- 1. This compound induces apoptosis and reverses cisplatin resistance in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis and reverses cisplatin resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Cdc2/Cdk1 inhibitor, this compound, enhances the cytotoxic effects of taxol through Op18/stathmin in non-small cell lung cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. This compound, Olomoucine II and Roscovitine Inhibit ABCB1 Transporter and Synergistically Potentiate Cytotoxic Effects of Daunorubicin In Vitro | PLOS One [journals.plos.org]
- 6. This compound, Olomoucine II and Roscovitine Inhibit ABCB1 Transporter and Synergistically Potentiate Cytotoxic Effects of Daunorubicin In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Rational approach to the clinical protocol design for drug combinations: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Purvalanol A and Olomoucine II for Researchers
A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy and mechanisms of the cyclin-dependent kinase inhibitors, Purvalanol A and Olomoucine (B1683950) II.
This guide provides a comprehensive comparison of this compound and Olomoucine II, two potent purine-derived inhibitors of cyclin-dependent kinases (CDKs). By examining their target specificity, mechanism of action, and cellular effects, this document aims to equip researchers with the necessary information to select the appropriate inhibitor for their experimental needs.
At a Glance: Key Differences
| Feature | This compound | Olomoucine II |
| Primary CDK Targets | Potent inhibitor of CDK1, CDK2, and CDK5.[1][2][3] | Potent inhibitor of CDK9, with significant activity against CDK2 and CDK7.[4][5] |
| Mechanism of Action | Induces G1 and G2 phase cell cycle arrest.[3][6] Promotes apoptosis by downregulating anti-apoptotic proteins and inhibiting JAK2/STAT3 signaling.[7][8][9] | Induces G1/S and G2/M cell cycle arrest.[10] Activates the p53 tumor suppressor pathway, leading to p21 accumulation.[4][5][10] |
| Cellular Effects | Induces apoptosis in a variety of cancer cell lines and can reverse cisplatin (B142131) resistance.[11][12] | Exhibits broad antiproliferative and antiviral activity.[13] |
| Transporter Interaction | Not a substrate for ABCB1 or ABCG2 transporters.[14] | Substrate of both ABCB1 and ABCG2 drug efflux transporters.[14] |
Quantitative Analysis: Inhibitory Activity
The half-maximal inhibitory concentration (IC50) values for this compound and Olomoucine II against a panel of cyclin-dependent kinases are summarized below. These values highlight the distinct selectivity profiles of the two compounds.
Table 1: IC50 Values of this compound against CDKs
| Kinase | IC50 (nM) |
| cdc2/cyclin B (CDK1) | 4[1][12] |
| cdk2/cyclin E | 35[1][12] |
| cdk2/cyclin A | 70[1][12] |
| cdk4/cyclin D1 | 850[1][12] |
| cdk5/p35 | 75[1] |
| cdk7 | 100[2][3] |
Table 2: IC50 Values of Olomoucine II against CDKs
| Kinase | IC50 (µM) |
| CDK9/cyclin T | 0.06 |
| CDK2/cyclin E | 0.1 |
| CDK7/cyclin H | 0.45 |
| CDK1/cyclin B | 7.6 |
| CDK4/cyclin D1 | 19.8 |
Mechanism of Action: A Deeper Dive
Both this compound and Olomoucine II function as ATP-competitive inhibitors of CDKs, but their downstream cellular consequences differ significantly, providing distinct avenues for therapeutic intervention.
This compound: Induction of Apoptosis
This compound exerts its anti-proliferative effects primarily through the induction of apoptosis.[11][12] This is achieved through multiple mechanisms:
-
Downregulation of Anti-Apoptotic Proteins: Treatment with this compound leads to a reduction in the expression of key survival proteins such as Bcl-2, Bcl-XL, and survivin.[8]
-
Inhibition of Survival Signaling: this compound has been shown to inhibit the phosphorylation of STAT3 via the Janus kinase 2 (JAK2) pathway, a critical signaling cascade for cell survival and proliferation.[8]
-
Transcriptional Repression: The compound strongly inhibits the phosphorylation of the C-terminal domain of RNA polymerase II, leading to a global reduction in RNA synthesis and contributing to the downregulation of anti-apoptotic gene expression.[8]
Olomoucine II: Activation of the p53 Pathway
Olomoucine II's primary mechanism for inducing cell cycle arrest and apoptosis involves the activation of the tumor suppressor protein p53.[4][5][10]
-
p53 Accumulation: Treatment with Olomoucine II leads to the nuclear accumulation of p53.[10]
-
Induction of p21: Activated p53 transcriptionally upregulates the CDK inhibitor p21 (WAF1/CIP1), which in turn binds to and inhibits CDK2/cyclin E complexes, leading to a G1/S phase arrest.[4][5]
-
Inhibition of Transcription: Olomoucine II's potent inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb), leads to a reduction in transcriptional elongation. This perturbation in RNA synthesis is thought to be a key trigger for p53 activation.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize CDK inhibitors.
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the IC50 value of a test compound against a specific CDK.
Materials:
-
Recombinant CDK/cyclin complex (e.g., CDK2/cyclin A)
-
Kinase substrate (e.g., Histone H1 peptide)
-
[γ-³²P]ATP
-
Test compound (this compound or Olomoucine II)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microcentrifuge tube, combine the kinase reaction buffer, recombinant CDK/cyclin complex, and the kinase substrate.
-
Add the diluted test compound or DMSO (vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution in cells treated with a CDK inhibitor.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (this compound or Olomoucine II)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound or DMSO (vehicle control) for a specified duration (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound and Olomoucine II are valuable tools for studying the roles of CDKs in cell cycle regulation and other cellular processes. Their distinct selectivity profiles and mechanisms of action make them suitable for different research applications. This compound, with its potent inhibition of CDK1, CDK2, and CDK5, and its ability to induce apoptosis through multiple pathways, is a strong candidate for studies focused on mitotic progression and cancer cell death. In contrast, Olomoucine II's high potency against CDK9 and its mechanism involving p53 activation make it particularly useful for investigating the interplay between transcription, cell cycle control, and tumor suppression. The choice between these two inhibitors will ultimately depend on the specific CDK and cellular pathway under investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound | Non-selective CDKs | Tocris Bioscience [tocris.com]
- 4. Antiproliferative activity of olomoucine II, a novel 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiproliferative activity of olomoucine II, a novel 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular effects of this compound: a specific inhibitor of cyclin-dependent kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The CDK inhibitor this compound induces neutrophil apoptosis and increases the turnover rate of Mcl‐1: potential role of p38‐MAPK in regulation of Mcl‐1 turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound induces apoptosis and downregulation of antiapoptotic proteins through abrogation of phosphorylation of JAK2/STAT3 and RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The CDK inhibitor this compound induces neutrophil apoptosis and increases the turnover rate of Mcl-1: potential role of p38-MAPK in regulation of Mcl-1 turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound induces apoptosis and reverses cisplatin resistance in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. The inhibitor of cyclin-dependent kinases, olomoucine II, exhibits potent antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Olomoucine II, but Not this compound, Is Transported by Breast Cancer Resistance Protein (ABCG2) and P-Glycoprotein (ABCB1) - PMC [pmc.ncbi.nlm.nih.gov]
Validating Purvalanol A's Role in Src-Mediated Transformation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Purvalanol A's performance in inhibiting Src-mediated cellular transformation against other well-established Src kinase inhibitors. We present supporting experimental data, detailed protocols for key validation assays, and visualizations to clarify signaling pathways and experimental workflows.
Introduction to Src-Mediated Transformation and the Role of this compound
The Src family of non-receptor tyrosine kinases are crucial regulators of a wide array of cellular processes, including proliferation, survival, migration, and angiogenesis. Dysregulation of Src activity is a common feature in many human cancers, where it contributes significantly to malignant transformation and metastasis. This makes Src a compelling target for anti-cancer drug development.
This compound was initially identified as a potent inhibitor of cyclin-dependent kinases (CDKs).[1][2][3][4] However, subsequent research has revealed its efficacy in suppressing c-Src activity, comparable to the well-known Src-selective inhibitor PP2.[5] This dual inhibitory action on both CDKs and c-Src makes this compound a unique compound for investigating and potentially targeting Src-mediated oncogenesis.[5][6] Studies have shown that this compound effectively suppresses the anchorage-independent growth of c-Src-transformed cells and can revert the transformed morphology to a near-normal phenotype.[5][6]
This guide will delve into the experimental validation of this compound as a modulator of Src-driven cellular transformation, comparing its biochemical and cellular activities with other known Src inhibitors.
Comparative Analysis of Src Inhibitors
The efficacy of a kinase inhibitor is determined by its potency (IC50) and selectivity. The following tables summarize the biochemical potency of this compound against CDKs and a limited number of other kinases, alongside a comparison of its reported effects on Src with established Src inhibitors like Dasatinib, SU6656, and PP2.
Table 1: Biochemical Potency of this compound against a Panel of Kinases
| Kinase Target | IC50 (nM) |
| cdc2/cyclin B | 4[1][2] |
| cdk2/cyclin E | 35[1][2] |
| cdk2/cyclin A | 70[1][2] |
| cdk5/p35 | 75[1] |
| cdk4/cyclin D1 | 850[1][2] |
| erk1 | 9000[1] |
| MKK1 | 80,000[1] |
| MAPK2/ERK2 | 26,000[1] |
| JNK/SAPK1c | 84,000[1] |
Table 2: Comparative Biochemical Potency of Selected Src Inhibitors
| Inhibitor | c-Src IC50 (nM) | Other Notable Targets (IC50/Ki) |
| This compound | Activity comparable to PP2[5][6] | Potent CDK inhibitor (see Table 1) |
| Dasatinib | 0.5 - 0.8[7][8][9][10] | Bcr-Abl (<1.0 nM), c-Kit (79 nM), Lck, Fyn, Yes (subnanomolar)[8][10] |
| SU6656 | 280[7][11][12] | Yes (20 nM), Lyn (130 nM), Fyn (170 nM)[7][11][12] |
| PP2 | Not explicitly stated, but potent | Lck (4 nM), Fyn (5 nM), Hck (5 nM)[13][14][15][16][17] |
Experimental Protocols
Detailed methodologies are crucial for the accurate validation and comparison of kinase inhibitors. The following are protocols for key experiments used to assess the role of this compound in Src-mediated transformation.
In Vitro Src Kinase Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified Src kinase.
Materials:
-
Recombinant human c-Src enzyme
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP
-
Src-specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
This compound and other test inhibitors (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar detection system)
-
96-well plates
Procedure:
-
Prepare serial dilutions of this compound and other inhibitors in kinase buffer.
-
In a 96-well plate, add the diluted inhibitors. Include a vehicle control (DMSO) and a no-inhibitor control.
-
Add the recombinant Src enzyme to each well (except for a no-enzyme control).
-
Add the peptide substrate to all wells.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Measure the kinase activity using a luminometer or appropriate plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control and determine the IC50 value.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of an inhibitor on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Src-transformed cells (e.g., v-Src transformed NIH-3T3 cells)
-
Complete cell culture medium
-
This compound and other test inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution (5 mg/mL in PBS)[18]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed Src-transformed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or other inhibitors. Include a vehicle control.
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[19]
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[18]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50 (concentration for 50% inhibition of cell growth).
Western Blot Analysis of Src Phosphorylation
This technique is used to detect the phosphorylation status of Src at its activation loop (Tyrosine 416), a hallmark of its activation.
Materials:
-
Src-transformed cells
-
This compound and other test inhibitors
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Src (Tyr416) and anti-total-Src
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed and treat Src-transformed cells with inhibitors as in the MTT assay.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-Src (Tyr416) primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection reagent and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total-Src antibody.
-
Quantify the band intensities to determine the ratio of phosphorylated Src to total Src.
Visualizations
Diagrams illustrating key biological pathways and experimental procedures can aid in the comprehension of complex data.
Caption: Dual inhibitory action of this compound on Src and CDK pathways.
Caption: Workflow for validating a Src inhibitor.
Conclusion
This compound presents a compelling case as a dual inhibitor of both CDKs and Src kinase. Its ability to suppress Src activity at levels comparable to dedicated Src inhibitors, coupled with its potent inhibition of cell cycle progression, offers a multi-pronged approach to counteract Src-mediated cellular transformation. The experimental protocols and comparative data provided in this guide offer a framework for researchers to further validate and explore the therapeutic potential of this compound and other multi-targeting kinase inhibitors in the context of Src-driven cancers. Further studies, including comprehensive kinase profiling and in vivo efficacy models, are warranted to fully elucidate its mechanism of action and potential clinical utility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Non-selective CDKs | Tocris Bioscience [tocris.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. researchhub.com [researchhub.com]
- 6. This compound, a CDK inhibitor, effectively suppresses Src-mediated transformation by inhibiting both CDKs and c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. PP2 | Cell Signaling Technology [cellsignal.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. PP2 (kinase inhibitor) - Wikipedia [en.wikipedia.org]
- 16. selleckchem.com [selleckchem.com]
- 17. PP 2 | Src Kinases | Tocris Bioscience [tocris.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. merckmillipore.com [merckmillipore.com]
Independent Verification of Purvalanol A's IC50 Values: A Comparative Guide
For researchers and professionals in drug development, accurate and verifiable data on the potency and selectivity of kinase inhibitors is paramount. This guide provides an objective comparison of the IC50 values of Purvalanol A, a potent cyclin-dependent kinase (CDK) inhibitor, with other well-established alternatives, namely Roscovitine and Olomoucine. To support independent verification, a detailed experimental protocol for determining IC50 values is also presented.
Comparative Inhibitory Activity
The following table summarizes the reported IC50 values of this compound, Roscovitine, and Olomoucine against a panel of key cyclin-dependent kinases. Lower IC50 values indicate greater potency.
| Target Kinase | This compound (nM) | Roscovitine (µM) | Olomoucine (µM) |
| cdc2/cyclin B (CDK1) | 4[1][2] | 0.65[3] | 7[4][5][6] |
| CDK2/cyclin A | 70[1][2] | 0.7[3] | 7[4][5][6] |
| CDK2/cyclin E | 35[1][2] | 0.7[3] | 7[4][5][6] |
| CDK4/cyclin D1 | 850[1][2] | >100[7] | 19.8[8] |
| CDK5/p35 | 75[2] | 0.16[3] | 3[4][5] |
| CDK7/cyclin H | 100[9][10] | 0.46[7] | 0.45[8] |
| CDK9/cyclin T | Not Reported | 0.60[7] | 0.06[8] |
| ERK1 | 9000[2] | 34[11] | 25[4][5] |
| ERK2 | 26,000[2] | 14[11] | Not Reported |
Note: The IC50 values can vary between different studies and experimental conditions. The data presented here is a compilation from multiple sources for comparative purposes.
Mechanism of Action and Impact on Cell Cycle Signaling
This compound, Roscovitine, and Olomoucine are all ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of the kinase, preventing the transfer of a phosphate (B84403) group to the substrate protein.[5][6] This inhibition of CDK activity leads to cell cycle arrest, primarily at the G1/S and G2/M transitions, which are critical checkpoints regulated by CDKs.[4]
Below is a diagram illustrating the points of inhibition of these compounds within the cell cycle signaling pathway.
Caption: CDK-mediated cell cycle progression and points of inhibition.
Experimental Protocol for IC50 Determination
This section provides a detailed methodology for an in vitro kinase inhibition assay to determine the IC50 values of test compounds. This protocol is based on a luminescence-based ATP detection assay, such as the ADP-Glo™ Kinase Assay.
Materials and Reagents
-
Purified recombinant target kinase (e.g., CDK2/Cyclin A)
-
Kinase-specific substrate (e.g., Histone H1)
-
Test compound (e.g., this compound) and control inhibitors (e.g., Staurosporine)
-
Adenosine 5'-triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
100% Dimethyl sulfoxide (B87167) (DMSO)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White opaque 96-well or 384-well plates
-
Multichannel pipettor
-
Plate reader capable of measuring luminescence
Experimental Workflow
The following diagram outlines the key steps in the in vitro kinase assay for IC50 determination.
Caption: Workflow for in vitro kinase assay and IC50 determination.
Detailed Procedure
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM this compound) in 100% DMSO.
-
Create a series of 2-fold or 3-fold dilutions of the stock solution in DMSO to generate a range of concentrations for testing.
-
Dilute the purified kinase and its specific substrate to their optimal concentrations in the kinase assay buffer. These concentrations should be determined empirically for each kinase-substrate pair.
-
Prepare the ATP solution in the kinase assay buffer to a final concentration that is typically close to the Km value for the specific kinase.
-
-
Assay Plate Setup:
-
Add a small volume (e.g., 1-5 µL) of the diluted test compound, DMSO (for 0% inhibition control), and a known potent inhibitor (for 100% inhibition control) to the wells of the assay plate.
-
Add the diluted kinase/substrate mixture to each well, except for the "no enzyme" control wells.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Signal Detection (using ADP-Glo™ as an example):
-
Stop the kinase reaction by adding ADP-Glo™ Reagent to each well. This reagent will also deplete any remaining ATP.
-
Incubate the plate at room temperature for approximately 40 minutes.
-
Add the Kinase Detection Reagent to each well to convert the generated ADP back to ATP and initiate a luminescent signal.
-
Incubate the plate at room temperature for another 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average luminescence from the "no enzyme" control wells from all other measurements to correct for background signal.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO (0% inhibition) and positive (100% inhibition) controls.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the kinase activity.
-
By following this standardized protocol, researchers can independently verify the IC50 values of this compound and other kinase inhibitors, ensuring the reliability and reproducibility of their findings. This comparative guide serves as a valuable resource for selecting the most appropriate CDK inhibitor for specific research applications and for designing robust experimental strategies in the field of drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The CDK inhibitor this compound induces neutrophil apoptosis and increases the turnover rate of Mcl‐1: potential role of p38‐MAPK in regulation of Mcl‐1 turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Olomoucine, an inhibitor of the cdc2/cdk2 kinases activity, blocks plant cells at the G1 to S and G2 to M cell cycle transitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular effects of this compound: a specific inhibitor of cyclin-dependent kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular effects of olomoucine, an inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound enhances cell killing by inhibiting up-regulation of CDC2 kinase activity in tumor cells irradiated with high doses of X rays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a CDK inhibitor, effectively suppresses Src-mediated transformation by inhibiting both CDKs and c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of Purvalanol A for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper management and disposal of chemical compounds like Purvalanol A are fundamental to ensuring laboratory safety and environmental responsibility. Although Safety Data Sheets (SDS) for this compound may not classify it as a hazardous substance under the Globally Harmonized System (GHS), its nature as a potent, cell-permeable, and selective inhibitor of cyclin-dependent kinases (Cdks) necessitates that it be handled and disposed of with care to prevent unintended biological effects and environmental contamination.[1][2] This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, aligning with general laboratory chemical waste guidelines.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the manufacturer's Safety Data Sheet (SDS) for this compound.[3] While some SDSs indicate that the substance is not classified as hazardous, they also emphasize the user's responsibility to develop proper handling and personal protection methods based on actual conditions of use.[4]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound in either solid or solution form. This includes:
-
A laboratory coat
-
Safety glasses with side shields
-
Chemical-resistant gloves[3]
Avoid Exposure: Take measures to prevent the generation of dust when working with the solid form of the compound.[3] All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[3] Direct contact with skin and eyes should be avoided.[3]
Emergency Procedures:
-
In case of skin contact: Generally, the product does not cause skin irritation.[4] However, as a precaution, wash the affected area with soap and water.[5]
-
In case of eye contact: Rinse the opened eye for several minutes under running water.[4] If irritation persists, consult a physician.[5]
-
If inhaled: Move the individual to fresh air. If complaints arise, consult a doctor.[4][5]
-
If swallowed: Clean the mouth with water and drink plenty of water afterwards.[5] If symptoms persist, seek medical attention.[4]
Disposal Plan: A Step-by-Step Guide
The disposal of this compound and any associated contaminated materials should be managed as hazardous chemical waste, regardless of its official GHS classification.[3] Under no circumstances should this compound or its solutions be disposed of in the regular trash or poured down the drain. [3][6]
Step 1: Waste Segregation and Collection
Proper segregation of waste is essential for safe and compliant disposal.[3]
-
Solid Waste: Collect unused, expired, or surplus solid this compound powder in its original container or a new, clearly labeled, and sealed waste container.[3] Materials lightly contaminated with solid this compound, such as weighing papers and pipette tips, should also be placed in a designated, sealed hazardous waste bag or container.[3]
-
Liquid Waste: All aqueous and solvent-based solutions containing this compound must be collected in a dedicated, leak-proof hazardous waste container.[7] The container must be chemically compatible with the solvent used (e.g., DMSO, ethanol).[1][3] Do not mix incompatible waste streams.[8] For instance, store acids and bases separately.[8]
-
Sharps Waste: Any needles, syringes, or other sharp objects contaminated with this compound must be disposed of in a designated sharps container.[3]
Step 2: Labeling and Storage
Properly labeled and stored waste awaits safe disposal.
-
Labeling: All waste containers must be clearly and securely labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the other components in the waste mixture (e.g., "this compound in DMSO").[3]
-
Storage: Hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA), which should be at or near the point of waste generation.[8][9] Waste containers must be kept securely capped at all times, except when adding or removing waste.[8][10] The SAA should be inspected weekly for any signs of leakage.[8]
| Storage Requirement | Guideline | Citation |
| Location | Designated Satellite Accumulation Area (SAA) at or near the point of generation. | [8][9] |
| Container Status | Must be kept closed except when adding or removing waste. | [8][10] |
| Maximum Volume (General) | Up to 55 gallons of hazardous waste. | [9] |
| Maximum Volume (Acutely Toxic) | Up to 1 quart of liquid or 1 kilogram of solid "P-listed" waste. | [9] |
| Storage Duration | Partially filled containers may remain for up to one year. | [8] |
| Full Container Removal | Must be removed from the SAA within three days of becoming full. | [8] |
| Inspections | Weekly inspections of the SAA for leaks are required. | [8] |
Step 3: Waste Disposal
-
Contact Environmental Health and Safety (EHS): Once a waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.[9] Do not attempt to transport or dispose of the waste yourself.
-
Empty Containers: An empty container that has held this compound should be managed as hazardous waste. If the compound were an acute hazardous waste (P-listed), the container would need to be triple-rinsed before being disposed of as regular trash.[10] Given the biological potency of this compound, it is best practice to treat the empty, unrinsed container as hazardous waste.
Experimental Workflow for this compound Disposal
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | Non-selective CDKs | Tocris Bioscience [tocris.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. stemcell.com [stemcell.com]
- 6. acs.org [acs.org]
- 7. danielshealth.com [danielshealth.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. vumc.org [vumc.org]
Personal protective equipment for handling Purvalanol A
Essential Safety and Handling Guide for Purvalanol A
This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), its potent biological activity as a cyclin-dependent kinase (CDK) inhibitor and the limited long-term toxicological data warrant careful handling to minimize exposure and ensure a safe laboratory environment.[1][2][3]
Hazard Identification and Personal Protective Equipment (PPE)
According to available Safety Data Sheets (SDS), this compound is not classified as hazardous.[1][2][3] There are no specific GHS hazard pictograms, signal words, or hazard statements associated with this compound.[1] However, it is prudent to treat all research chemicals with a high degree of caution. One SDS notes that the acute toxicity of this compound has not been fully determined.[2] Therefore, the following standard laboratory PPE is mandatory to prevent skin contact, inhalation, and ingestion.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes and airborne particles. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Not required under normal handling conditions. Use in a well-ventilated area. If creating aerosols or handling large quantities, a fume hood is recommended. | To minimize inhalation of any airborne particles. |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural steps for the safe handling of this compound, from receipt to use in experiments.
2.1 Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Storage: Store the compound at +4°C for short-term storage or as recommended by the supplier.[4][5] For long-term storage, -20°C is often advised. Keep the container tightly closed in a dry and well-ventilated place.
-
Labeling: Ensure the storage location is clearly labeled with the compound's identity.
2.2 Preparation of Stock Solutions
This compound is a solid, often crystalline, substance.[2] Stock solutions are typically prepared in Dimethyl sulfoxide (B87167) (DMSO) or ethanol.[4][5]
-
Work Area Preparation: Conduct all weighing and solution preparation in a designated clean area, preferably on a disposable absorbent bench liner. For weighing the solid, a chemical fume hood can provide an additional layer of protection against inhalation of fine particulates.
-
Personal Protective Equipment (PPE): Before handling, ensure all required PPE is worn as specified in the table above.
-
Weighing: Carefully weigh the desired amount of solid this compound using a clean spatula and weigh boat. Avoid creating dust.
-
Dissolving: Add the solvent (e.g., DMSO or ethanol) to the solid to the desired concentration. This compound is soluble up to 100 mM in DMSO and 50 mM in ethanol.[5] Close the container and mix gently until the solid is completely dissolved.
-
Aliquoting and Storage: It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C.
2.3 Use in Experiments
-
Dilution: When preparing working solutions, dilute the stock solution with the appropriate cell culture medium or buffer.
-
Handling: Handle all solutions containing this compound with the same care as the stock solution, wearing appropriate PPE.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
3.1 Chemical Waste
-
Unused Solid and Solutions: Unused solid this compound and any prepared solutions should be disposed of as chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidelines on chemical waste pickup and disposal.[6] Do not pour chemical waste down the drain.
-
Contaminated Materials: Items such as weigh boats, pipette tips, and microfuge tubes that have come into direct contact with this compound should be collected in a designated, sealed waste container for chemical waste disposal.
3.2 Contaminated PPE
-
Gloves: Remove gloves using the proper technique to avoid skin contamination and dispose of them in the appropriate laboratory waste stream.
-
Lab Coats: If a lab coat becomes contaminated, it should be professionally laundered by a service familiar with handling laboratory-contaminated clothing. Do not take contaminated lab coats home.
3.3 Empty Containers
-
Rinse empty containers with a suitable solvent (e.g., ethanol) three times. The rinsate should be collected and disposed of as chemical waste.
-
After rinsing, scratch out or remove all personal and chemical information from the label before disposing of the empty container in the regular trash or recycling, in accordance with local regulations.[7]
Emergency Procedures
In case of accidental exposure, follow these first-aid measures.
| Exposure Route | First-Aid Measures |
| Inhalation | Move to fresh air. If any symptoms of respiratory distress occur, seek medical attention.[1] |
| Skin Contact | Wash the affected area thoroughly with soap and water.[2] |
| Eye Contact | Rinse the opened eye for several minutes under running water.[1] If irritation persists, consult a physician.[2] |
| Ingestion | Clean the mouth with water and drink plenty of water afterwards.[2] If symptoms persist, consult a doctor.[1] |
For any significant exposure or if you feel unwell after handling the compound, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.
Visual Workflow for Handling this compound
The following diagram illustrates the standard operational workflow for handling this compound, from receiving the compound to the final disposal of waste.
Caption: Standard workflow for this compound handling.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. stemcell.com [stemcell.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. This compound | Non-selective CDKs | Tocris Bioscience [tocris.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 7. fda.gov [fda.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
